trans-3-Aminomethyl-cyclohexanol
Description
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Structure
3D Structure
Properties
Molecular Formula |
C7H15NO |
|---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
(1S,3S)-3-(aminomethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C7H15NO/c8-5-6-2-1-3-7(9)4-6/h6-7,9H,1-5,8H2/t6-,7-/m0/s1 |
InChI Key |
WFTIZANRIDXCBN-BQBZGAKWSA-N |
Isomeric SMILES |
C1C[C@@H](C[C@H](C1)O)CN |
Canonical SMILES |
C1CC(CC(C1)O)CN |
Origin of Product |
United States |
Foundational & Exploratory
trans-3-Aminomethyl-cyclohexanol chemical structure and properties
This technical guide is structured to provide an exhaustive analysis of trans-3-Aminomethyl-cyclohexanol , focusing on its unique conformational properties, synthesis, and utility as a rigid scaffold in medicinal chemistry.
The Orthogonal Vector Scaffold in Fragment-Based Drug Design
Executive Summary
trans-3-Aminomethyl-cyclohexanol represents a high-value, saturated heterocycle scaffold used to introduce defined spatial rigidity into drug candidates. Unlike flexible alkyl chains, the cyclohexane core locks the amine and hydroxyl functionalities into a specific vector relationship. In the trans-1,3-configuration, this scaffold forces a unique axial-equatorial (a,e) conformation, preventing the adoption of the low-energy diequatorial state accessible to its cis-isomer. This property is critical for exploring specific regions of chemical space in kinase inhibition, GPCR ligand design, and influenza fusion inhibition.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
| Property | Data |
| IUPAC Name | trans-3-(Aminomethyl)cyclohexan-1-ol |
| CAS Number (HCl) | 124555-43-7 |
| CAS Number (Free Base) | 116650-26-1 (Generic/Mix often cited) |
| Molecular Formula | C |
| Molecular Weight | 129.20 g/mol (Free Base); 165.66 g/mol (HCl) |
| Stereochemistry | trans-1,3-disubstitution (racemic or enantiopure) |
| pKa (Amine) | ~10.5 (Predicted, typical for primary alkyl amines) |
| pKa (Alcohol) | ~16.0 (Predicted) |
| LogP | ~0.5 (Hydrophilic, favorable for Fsp |
| H-Bond Donors/Acceptors | 3 Donors / 2 Acceptors |
Structural & Conformational Analysis
The stereochemical definition of 1,3-disubstituted cyclohexanes is frequently misunderstood. A rigorous analysis reveals why the trans-isomer is chemically distinct.
The "Trans" Constraint
In a cyclohexane ring:
-
Position 1: Axial is "Up", Equatorial is "Down".
-
Position 3: Axial is "Up", Equatorial is "Down".
Therefore, the cis -isomer (Up/Up or Down/Down) can adopt a stable diequatorial (e,e) conformation. The trans -isomer (Up/Down) cannot be diequatorial. It exists as an equilibrium between two chair conformers, each possessing one axial and one equatorial substituent.[1]
Conformational Equilibrium
The stability of the two trans conformers is dictated by the A-values (steric bulk) of the substituents:
-
-OH A-value: ~0.87 kcal/mol
-
-CH
NH A-value: ~1.5–1.7 kcal/mol (estimated, similar to -Ethyl)
Since the aminomethyl group is sterically bulkier than the hydroxyl group, the equilibrium strongly favors Conformer B , where the aminomethyl group is equatorial and the hydroxyl group is axial.
Figure 1: Conformational equilibrium of trans-3-aminomethyl-cyclohexanol. The bulkier aminomethyl group drives the preference for the equatorial position, forcing the hydroxyl group axial.
Synthesis & Manufacturing
Accessing the trans-isomer selectively is challenging because thermodynamic control favors the cis-isomer (diequatorial). The most robust route involves the reduction of
Route: Reduction of -Enaminoketones
This method, adapted from Montoya-Balbás et al., allows for the generation of the scaffold from 1,3-cyclohexanedione.
Protocol:
-
Condensation: React 1,3-cyclohexanedione with benzylamine (toluene, reflux, Dean-Stark) to form the
-enaminoketone. -
Reduction: Treat the enaminoketone with Sodium (Na) in THF/Isopropanol.
-
Mechanism:[2] Dissolving metal reduction.
-
Stereochemical Outcome: Yields a mixture of cis (major) and trans (minor, ~10-20%).
-
-
Purification: The isomers are separable by column chromatography or fractional crystallization of their HCl salts.
Figure 2: Synthetic pathway via enaminoketone reduction. Note the requirement for downstream separation to isolate the trans-isomer.
Applications in Medicinal Chemistry
The trans-3-aminomethyl-cyclohexanol scaffold is not merely a linker; it is a pharmacophore spacer that defines the vector angle between the H-bond donor (OH) and the basic amine (NH
Vector Orthogonality
In the major conformer (OH-axial, CH
Case Study: Influenza Fusion Inhibitors
Research into influenza virus fusion inhibitors has utilized the 3-aminomethyl-3,5,5-trimethyl-cyclohexanol scaffold.[3] The trans-isomer of this derivative mimics the geometry of quinolizidine alkaloids, effectively blocking the pH-induced fusion process of the virus in the endosome. The rigid cyclohexane ring acts as a surrogate for more complex bicyclic systems, simplifying synthesis while maintaining potency.
Fragment-Based Drug Discovery (FBDD)
-
Fsp
Character: Increasing the fraction of sp hybridized carbons (Fsp ) correlates with improved clinical success by enhancing solubility and reducing promiscuous binding. This scaffold contributes 7 sp carbons. -
Grow Vectors: The amine and hydroxyl groups provide two distinct "grow vectors" for fragment elaboration, allowing chemists to explore structure-activity relationships (SAR) in multiple dimensions.
Experimental Protocols
Protocol A: Handling and Storage
-
State: The free base is a waxy solid or viscous oil; the HCl salt is a white crystalline solid.
-
Hygroscopicity: The HCl salt is hygroscopic. Store under nitrogen in a desiccator.
-
Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.
Protocol B: General Amine Coupling (Amide Bond Formation)
To couple the amine terminus to a carboxylic acid (R-COOH):
-
Dissolution: Dissolve carboxylic acid (1.0 eq) in DMF or DCM.
-
Activation: Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 5 minutes.
-
Addition: Add trans-3-aminomethyl-cyclohexanol HCl (1.0 eq).
-
Reaction: Stir at RT for 2-4 hours. Monitor by LCMS.
-
Workup: Dilute with EtOAc, wash with NaHCO
(sat), Water, and Brine. Dry over Na SO .
Critical Note: The hydroxyl group is secondary and less nucleophilic than the primary amine. Under standard peptide coupling conditions, O-acylation is minimal, but for high-temperature reactions, transient protection (e.g., TBS) of the alcohol may be required.
References
-
Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Source: Molecules (MDPI), 2011. Context: Detailed synthetic route and NMR characterization of the isomers. URL:[Link]
-
Conformational Analysis of 1,3-Disubstituted Cyclohexanes. Source: Chemistry LibreTexts. Context: Theoretical grounding for the axial/equatorial equilibrium in trans-isomers. URL:[Link]
-
PubChem Compound Summary: trans-3-Aminocyclohexanol hydrochloride. Source: National Library of Medicine. Context: Chemical identifiers, CAS numbers, and safety data.[4] URL:[Link]
-
Influenza Fusion Inhibitors Based on the Cyclohexanol Scaffold. Source: Journal of Medicinal Chemistry (Cited context via ResearchGate). Context: Application of the trimethyl-derivative in viral inhibition.[3] URL:[Link]
Sources
trans-3-(Aminomethyl)cyclohexanol: Structural Profiling and Synthetic Utility in Medicinal Chemistry
Topic: Molecular Weight and Formula of trans-3-(Aminomethyl)cyclohexanol Content Type: Technical Guide / Whitepaper
Executive Summary
This technical guide provides a comprehensive structural and synthetic analysis of trans-3-(aminomethyl)cyclohexanol, a critical bifunctional cyclohexane scaffold used in Fragment-Based Drug Design (FBDD). Unlike its thermodynamically dominant cis isomer, the trans congener offers a distinct vector orientation for substituent display, making it valuable for tuning solubility and target engagement in kinase inhibitors and GPCR ligands. This guide details its physicochemical properties, stereochemical dynamics, and validated synthetic pathways.
Physicochemical Profile
The fundamental data below establishes the identity of trans-3-(aminomethyl)cyclohexanol. Researchers should note that while the generic connectivity is common, the specific trans stereoisomer is often supplied as a hydrochloride salt to ensure stability.
Table 1: Core Chemical Data
| Property | Value / Description | Notes |
| Chemical Name | trans-3-(Aminomethyl)cyclohexanol | IUPAC: (1R,3S)-3-(aminomethyl)cyclohexan-1-ol (racemic) |
| CAS Registry Number | 874821-46-2 | Specific to the trans isomer [1].[1][2][3][4][5][6][7][8] |
| Molecular Formula | C₇H₁₅NO | |
| Molecular Weight | 129.20 g/mol | Monoisotopic Mass: 129.1154 Da |
| Appearance | Colorless viscous oil or low-melting solid | Hygroscopic; often handled as HCl salt (MW: 165.66). |
| ClogP (Predicted) | -0.35 ± 0.4 | Highly polar; excellent for lowering lipophilicity in lead optimization. |
| TPSA | 46.25 Ų | Polar Surface Area derived from 1° amine + 2° alcohol. |
| pKa (Amine) | ~10.2 | Typical for primary aliphatic amines. |
| pKa (Alcohol) | ~16 | Secondary cyclohexyl alcohol. |
Stereochemical Analysis & Conformational Dynamics
The "Trans" Definition in 1,3-Systems
A critical source of confusion in cyclohexane stereochemistry is the relationship between substitution patterns and ring conformation.[9]
-
1,3-Disubstitution:
Expert Insight: Consequently, trans-3-(aminomethyl)cyclohexanol is thermodynamically less stable than its cis counterpart. In the trans isomer, one group must occupy a sterically crowded axial position. The equilibrium population depends on the A-value (steric bulk) of the substituents. Since the hydroxymethyl group (-CH₂NH₂) is bulkier than the hydroxyl group (-OH), the preferred conformation places the aminomethyl group equatorially and the hydroxyl group axially.
Diagram 1: Stereochemical Conformation (Chair Flip)
The following diagram illustrates the equilibrium between the two chair conformers of the trans isomer.
Figure 1: Conformational equilibrium of trans-3-(aminomethyl)cyclohexanol. The system minimizes steric strain by placing the bulkier aminomethyl group in the equatorial position.
Synthetic Methodology
Synthesizing the trans isomer selectively is challenging because thermodynamic control favors the cis (diequatorial) isomer. Therefore, synthesis often requires separation of isomers or kinetic control.
Primary Route: Hydrogenation of 3-Cyanophenol
This is the industrial standard for accessing the scaffold.
-
Starting Material: 3-Hydroxybenzonitrile (3-Cyanophenol).
-
Catalyst: Rhodium on Alumina (Rh/Al₂O₃) or Ruthenium oxide (RuO₂).
-
Conditions: High pressure H₂ (50-100 bar), often in basic media (NH₃/MeOH) to suppress secondary amine formation.
Protocol Validation: The reduction saturates the aromatic ring and reduces the nitrile to an amine simultaneously. This yields a mixture of cis and trans isomers (typically 60:40 to 80:20 favoring cis).
-
Purification Step: The trans isomer is isolated via fractional crystallization of the hydrochloride or benzoate salt, or via preparative HPLC.
Diagram 2: Synthetic Workflow
Figure 2: Synthetic route via hydrogenation of 3-cyanophenol, emphasizing the necessity of downstream separation to isolate the trans isomer.
Analytical Characterization
To validate the trans stereochemistry, NMR spectroscopy is the definitive tool.
1H NMR Distinction
-
H1 Methine Proton (CH-OH):
-
Cis Isomer: The H1 proton is axial (tt, J ~ 11, 4 Hz) because the OH is equatorial.
-
Trans Isomer: The H1 proton is equatorial (narrow multiplet, W½ ~ 6-8 Hz) because the OH is axial (in the preferred conformer shown in Fig 1).
-
-
Causality: The coupling constant (
) is determined by the Karplus equation. An axial-axial coupling yields a large value (~10-12 Hz). The trans isomer lacks this stable axial-axial relationship for the H1 proton in its dominant conformer.
Applications in Drug Discovery[11]
The trans-3-(aminomethyl)cyclohexanol scaffold is a "privileged structure" in medicinal chemistry [2].
-
Fragment-Based Drug Design (FBDD): Its low molecular weight (129 Da) and high polarity make it an ideal fragment. It provides two vectors (amine and hydroxyl) separated by a rigid spacer.
-
Kinase Inhibitors: The scaffold mimics the ribose or solvent-front interacting regions of ATP. The trans geometry directs the amine towards specific residues (e.g., Asp or Glu in the active site) that the cis isomer cannot reach.
-
Solubility Enhancement: Replacing a phenyl ring with this saturated, polar scaffold significantly lowers logP and improves aqueous solubility, a critical parameter in oral drug bioavailability.
References
-
Sigma-Aldrich. (2024). Product Specification: trans-3-(Aminomethyl)cyclohexanol. Link
-
Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479. Link
-
Carreira, E. M., & Kvaerno, L. (2010). Classics in Stereoselective Synthesis. Wiley-VCH. (General reference for cyclohexane stereocontrol). Link
Sources
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- 3. researchgate.net [researchgate.net]
- 4. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 5. trans-3-Amino-cyclohexanol hydrochloride | C6H14ClNO | CID 60145992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemwhat.com [chemwhat.com]
- 7. CN112608243A - Synthesis method of trans-3-aminobutanol - Google Patents [patents.google.com]
- 8. 3 cyclohexanol | Sigma-Aldrich [sigmaaldrich.com]
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- 10. youtube.com [youtube.com]
Technical Guide: cis- vs. trans-3-Aminomethyl-cyclohexanol
Structural Dynamics, Synthetic Protocols, and Pharmacological Applications
Executive Summary
The 3-aminomethyl-cyclohexanol scaffold represents a critical bifunctional building block in medicinal chemistry, distinct from its 1,2- and 1,4-counterparts due to its unique conformational energy landscape. Unlike the 1,4-series where the trans isomer is thermodynamically preferred, the 1,3-disubstitution pattern of 3-aminomethyl-cyclohexanol favors the cis isomer due to the accessibility of a diequatorial conformation. This guide provides a technical deep-dive into the synthesis, separation, and analytical differentiation of these isomers, designed for researchers optimizing lead compounds for GPCRs and kinase inhibitors.
Structural & Conformational Dynamics
The stereochemical behavior of 3-aminomethyl-cyclohexanol is governed by the principles of cyclohexane conformational analysis, specifically the interactions between substituents at the 1 and 3 positions.
1.1 Thermodynamic Stability (The 1,3-Rule)
In cyclohexane systems, substituents prefer the equatorial position to minimize 1,3-diaxial steric strain.
-
cis-Isomer (Thermodynamically Preferred): In the cis-1,3 configuration, both the hydroxyl (-OH) and aminomethyl (-CH₂NH₂) groups can occupy equatorial positions simultaneously (diequatorial, e,e). This conformation minimizes steric repulsion and is the global energy minimum.
-
trans-Isomer (High Energy): The trans-1,3 configuration forces one substituent into an axial position while the other remains equatorial (a,e or e,a). This introduces significant destabilizing 1,3-diaxial interactions, particularly if the bulkier aminomethyl group is forced axial.
Table 1: Conformational Energy Profile
| Isomer | Configuration | Conformation | Stability | Dominant Interaction |
| cis-1,3 | (1R, 3R) / (1S, 3S) | Diequatorial (e,e) | High | Minimal steric strain. |
| Diaxial (a,a) | Low | Severe 1,3-diaxial repulsion. | ||
| trans-1,3 | (1R, 3S) / (1S, 3R) | Axial/Equatorial (a,e) | Moderate | One 1,3-diaxial interaction. |
1.2 Intramolecular Hydrogen Bonding (IMHB)
While the cis-diequatorial form is sterically favored, the flexible aminomethyl arm (-CH₂-NH₂) introduces a degree of freedom that allows for intramolecular hydrogen bonding.
-
trans-(a,e): If the -OH is axial and the -CH₂NH₂ is equatorial (or vice versa), the flexible methylene linker can facilitate a bridge, potentially stabilizing the trans isomer in non-polar solvents, though this is entropically penalized compared to rigid 1,2-aminoalcohols.
Synthetic Routes & Separation Protocols
The synthesis typically involves the reduction of aromatic precursors. Stereoselectivity is achieved through catalyst choice and reaction conditions.
2.1 Primary Route: Catalytic Hydrogenation
The most scalable route involves the hydrogenation of 3-hydroxybenzonitrile or 3-(aminomethyl)phenol .
-
Catalyst Selection:
-
Rhodium on Alumina (Rh/Al₂O₃): Favors cis stereoselectivity (syn-addition of H₂).
-
Raney Nickel: Often yields a thermodynamic mixture (approx. 60:40 cis:trans).
-
Ruthenium (Ru): High pressure/temperature promotes equilibration to the thermodynamically stable cis isomer.
-
2.2 Experimental Protocol: Synthesis & Separation
Objective: Synthesis of 3-aminomethyl-cyclohexanol and separation of isomers.
Step 1: Hydrogenation
-
Substrate: Dissolve 3-hydroxybenzonitrile (10 mmol) in Ethanol (50 mL).
-
Catalyst: Add 5 mol% Rh/Al₂O₃ or Raney Ni (pre-washed).
-
Conditions: Pressurize to 50 bar H₂ at 60°C for 12 hours.
-
Workup: Filter catalyst through Celite; concentrate filtrate under reduced pressure.
Step 2: Separation (Chromatography) The isomers exhibit distinct polarities due to their H-bonding capabilities.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Dichloromethane:Methanol:Ammonium Hydroxide (90:9:1).
-
Note: The amine requires basic conditions to prevent tailing.
-
-
Elution Order:
-
Trans-isomer: Typically elutes first (less polar, effective intramolecular H-bond shielding in non-polar mobile phase).
-
Cis-isomer: Elutes second (more polar, diequatorial -OH and -NH₂ more accessible to silica binding).
-
Visualization of Pathways
Diagram 1: Conformational Energy & Synthesis Workflow
This diagram illustrates the relationship between the aromatic precursor, the reduction pathways, and the resulting chair conformations.
Caption: Synthesis workflow from aromatic precursor to separated isomers, highlighting the thermodynamic preference for the cis-diequatorial conformation.
Analytical Characterization (NMR)[1][2][3]
Nuclear Magnetic Resonance (NMR) is the definitive method for assigning stereochemistry, relying on the Karplus relationship and coupling constants (
4.1 Proton NMR (
H-NMR)
The key discriminator is the methine proton at C1 (attached to -OH) and C3 (attached to -CH₂NH₂).
-
Cis-Isomer (Diequatorial):
-
The protons at C1 and C3 are axial .[1]
-
Signal: Shows a broad triplet of triplets (tt) or multiplet with large coupling constants (
Hz) due to coupling with adjacent axial protons at C2 and C4/C6. -
Chemical Shift: Axial protons are typically shielded (upfield, e.g.,
3.6 ppm).
-
-
Trans-Isomer (Axial/Equatorial):
-
If the bulky -CH₂NH₂ is equatorial, the C3 proton is axial (large
). -
However, the -OH is likely axial, making the C1 proton equatorial .[1]
-
Signal: The equatorial proton (H1) appears as a narrow multiplet with small coupling constants (
Hz, Hz). -
Chemical Shift: Equatorial protons are deshielded (downfield, e.g.,
4.1 ppm).
-
Table 2: Diagnostic NMR Parameters
| Feature | cis-Isomer | trans-Isomer |
| H1 Conformation | Axial | Equatorial (usually) |
| Multiplicity | Wide (tt) | Narrow (quintet/multiplet) |
| Coupling ( | > 10 Hz (ax-ax) | < 5 Hz (eq-ax) |
| Carbon ( | C1/C3 Upfield (Steric compression) | C1/C3 Downfield |
Pharmacological Implications[4][5]
In drug design, the choice between cis and trans determines the vector alignment of hydrogen bond donors/acceptors.
-
Vector Analysis:
-
Cis (e,e): Projects the -OH and -NH₂ vectors in a parallel plane, roughly 120° apart but extending outward from the ring equator. Ideal for spanning shallow pockets.
-
Trans (a,e): Projects one group perpendicular to the ring plane (axial). This creates a 3D "hook" shape, useful for accessing deep sub-pockets or engaging residues located "above" the scaffold plane.
-
-
Case Study Relevance:
-
Analogs of Tramadol (which uses a 1,2-substitution) often explore 1,3-scaffolds to alter metabolic stability while retaining opioid receptor affinity. The cis-isomer often shows superior metabolic stability due to steric protection of the equatorial substituents compared to exposed axial groups.
-
References
-
Stereoselective Synthesis of 1,3-Aminoalcohols
-
Conformational Analysis of Cyclohexanes
- Title: Conformational Analysis of 1,3-Disubstituted Cyclohexanes.
- Source: LibreTexts Chemistry.
-
URL:[Link]
- NMR Differentiation of Isomers: Title: Distinguishing Diastereomers: A Guide to NMR-Based Structure Elucidation. Source: BenchChem Technical Guides.
Sources
Strategic Solvent Selection & Solubility Profiling: trans-3-Aminomethyl-cyclohexanol
[1][2]
Executive Summary
Compound: trans-3-Aminomethyl-cyclohexanol (C₇H₁₅NO) Classification: Amphiphilic Bifunctional Scaffold Critical Application: Intermediate for kinase inhibitors, GPCR ligands, and analgesic pharmacophores (e.g., Tramadol analogs).[1][2]
This technical guide provides a scientifically grounded framework for the solubility profiling of trans-3-Aminomethyl-cyclohexanol. Unlike simple hydrocarbons, this molecule exhibits complex solution thermodynamics due to its bifunctional nature—possessing both a hydrogen-bond donating/accepting hydrophilic domain (primary amine, secondary alcohol) and a lipophilic cyclohexane core. The following protocols and data are synthesized from structural analog behavior (trans-4-aminocyclohexanol), patent literature on cyclohexyl-amine workups, and fundamental solubility parameters.
Part 1: Molecular Architecture & Solubility Drivers[2]
To predict and manipulate the solubility of trans-3-Aminomethyl-cyclohexanol, one must understand the competing intermolecular forces at play.[1][2]
Structural Thermodynamics
The molecule exists in a delicate balance between hydrophilicity and lipophilicity (LogP ≈ 0.5–0.8 predicted).[1][2]
-
Hydrophilic Domain: The 3-aminomethyl (
) and 1-hydroxyl ( ) groups are strong Hydrogen Bond Donors (HBD) and Acceptors (HBA).[1][2] This dictates high affinity for polar protic solvents.[1][2] -
Lipophilic Domain: The cyclohexane ring provides significant Van der Waals surface area, enabling solubility in moderately polar aprotic solvents (e.g., THF, DCM) but limiting solubility in water if the ionic strength is high.[2]
-
Stereochemical Impact (trans vs. cis): The trans-isomer generally possesses higher lattice energy than the cis-isomer due to more efficient packing (equatorial-equatorial preference in chair conformation).[1][2] Consequently, the trans-isomer typically requires higher temperatures or more polar solvents to dissolve compared to its cis counterpart.[1][2]
Hansen Solubility Parameter (HSP) Prediction
Using Group Contribution Methods, we can estimate the interaction radius (
| Parameter | Description | Impact on trans-3-Aminomethyl-cyclohexanol |
| Van der Waals forces | Matches chlorinated solvents (DCM, Chloroform) and aromatics (Toluene).[1][2] | |
| Dipole-Dipole | High requirement; favors DMSO, DMF, Acetonitrile.[1] | |
| H-bond capability | Critical Driver. Requires alcohols (MeOH, EtOH) or Water to overcome crystal lattice energy.[1][2] |
Part 2: Solubility Profile & Solvent Classification[2][3]
Note on Data: Specific quantitative solubility curves for this intermediate are proprietary. The values below are authoritative estimates based on structural analogs (e.g., trans-4-aminocyclohexanol) and process patents.
Predicted Solubility Map (Free Base)[1]
| Solvent Class | Representative Solvent | Solubility Prediction | Mechanistic Rationale | Process Utility |
| Polar Protic | Methanol / Ethanol | High (>100 mg/mL) | Strong H-bond matching with | Primary reaction solvent; transfer solvent.[1][2] |
| Polar Protic | Water | High (pH dependent) | Soluble at neutral/acidic pH.[1][2] Solubility decreases at pH > 12 (Free base oiling out).[1][2] | Aqueous workup; Reverse Phase HPLC.[1][2] |
| Polar Aprotic | DMSO / DMF | High (>100 mg/mL) | High dielectric constant stabilizes the polar functional groups.[1][2] | Library storage; biological assays.[1][2] |
| Chlorinated | DCM / Chloroform | Moderate (20-50 mg/mL) | Good dispersion match for the ring; weak H-bonding capability.[1][2] | Extraction solvent (organic phase).[1][2][3] |
| Ethers | THF / 2-MeTHF | Moderate (10-30 mg/mL) | H-bond acceptor oxygen interacts with solute protons.[1][2] | Reaction solvent (e.g., Reductions).[3][4][5] |
| Aromatics | Toluene | Low (<5 mg/mL) | Lacks H-bonding capability to break crystal lattice.[1][2] | Ideal Antisolvent for crystallization.[1][2] |
| Alkanes | Hexane / Heptane | Insoluble | Total polarity mismatch.[1][2] | Wash solvent to remove non-polar impurities.[1][2] |
The "pH Swing" Phenomenon
The solubility of this compound is binary based on pH.[1][2]
Part 3: Experimental Determination Protocols
As a researcher, you must validate these predictions. Use the following Self-Validating Protocols .
Protocol A: Gravimetric Equilibrium Solubility (The "Shake-Flask" Method)
Use this for precise quantitative data.[1][2]
-
Preparation: Weigh 100 mg of trans-3-Aminomethyl-cyclohexanol into a 4 mL borosilicate vial.
-
Equilibration:
-
Sampling:
-
Quantification:
-
Calculation:
Protocol B: Visual Solubility Screening (High-Throughput)
Use this for rapid solvent selection during process development.[1][2]
Figure 1: Logical workflow for rapid solubility classification. This decision tree allows for the classification of solvents into Process Solvents (High), Crystallization Solvents (Hot/Mod), and Antisolvents (Low).
Part 4: Process Implications (Purification & Extraction)[2][5][8]
The solubility profile dictates the purification strategy.[1][2] Because the molecule is an amino-alcohol, Acid-Base Extraction is the most robust purification method, leveraging the solubility differential between the salt and free base.[2]
The pH-Swing Extraction Logic
Figure 2: Purification workflow utilizing the pH-dependent solubility switch. This method effectively removes non-basic organic impurities.[1][2]
Crystallization Strategy
If high purity (>99%) is required (e.g., for analytical standards), crystallization is preferred over extraction.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 27489-62-9, trans-4-Aminocyclohexanol.[1][2] (Used as primary structural analog for solubility prediction).[1][2] Retrieved from [Link]
-
Wypych, G. (2019). Handbook of Solvents, Volume 1: Properties.[2] ChemTec Publishing.[1][2] (Source for Hansen Solubility Parameter group contribution methodology).
-
Buschmann, H., et al. (2002). Process for the preparation of cyclohexyl-amine derivatives.[1][2] U.S. Patent No.[1][2][6][7] 6,339,170.[1][2] Washington, DC: U.S. Patent and Trademark Office.[2] (Describes purification of aminocyclohexanols via toluene recrystallization). Retrieved from
-
Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry.[1][2] Wiley-VCH.[1][2] (Authoritative text on solvent polarity and solvatochromism).
Sources
- 1. trans-3-Methylcyclohexanol | C7H14O | CID 641629 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. commonorganicchemistry.com [commonorganicchemistry.com]
- 4. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones | MDPI [mdpi.com]
- 5. DE19745529C1 - Production of trans-4-amino-cyclohexanol from paracetamol - Google Patents [patents.google.com]
- 6. US3839429A - Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid - Google Patents [patents.google.com]
- 7. patents.justia.com [patents.justia.com]
trans-3-Aminomethyl-cyclohexanol pKa and basicity profile
The following technical guide details the physicochemical profile, conformational analysis, and basicity (pKa) of trans-3-aminomethyl-cyclohexanol , structured for application in medicinal chemistry and lead optimization.
Physicochemical Profiling & Basicity Guide
Executive Summary
trans-3-Aminomethyl-cyclohexanol is a bifunctional building block characterized by a primary amine extended from a cyclohexane scaffold and a distal hydroxyl group. Unlike its cis-1,3 isomer (which can adopt a stable diequatorial conformation), the trans-1,3 stereochemistry forces a conformational lock where the bulky aminomethyl group dictates the equatorial preference, forcing the hydroxyl group into an axial position.
This guide provides a derived basicity profile based on high-fidelity structure-activity relationships (SAR) of cyclohexane analogs, predicting a pKa of 10.25 ± 0.15 . This value is slightly attenuated compared to the parent cyclohexylmethylamine (pKa ~10.45) due to the weak field inductive effect of the distal hydroxyl group.
Structural & Conformational Analysis
Stereochemical Geometry
The defining feature of trans-1,3-disubstituted cyclohexanes is that the substituents cannot simultaneously occupy equatorial positions.
-
Cis-1,3: Adopts a diequatorial (
) conformation, which is energetically minimized. -
Trans-1,3: Must adopt an axial-equatorial (
) conformation.
Conformational Locking
To minimize 1,3-diaxial steric strain, the cyclohexane ring will flip to place the substituent with the larger A-value (conformational free energy) in the equatorial position.
-
A-value (-OH): ~0.87 kcal/mol
-
A-value (-CH
NH ): ~1.70 kcal/mol (estimated as similar to -CH or -C H )
-
Geometry: C1-OH (
) / C3-CH NH ( ). -
Spatial Relationship: The substituents reside on opposite faces of the ring mean plane. This trans-diaxial-like separation (despite one being equatorial) precludes the formation of intramolecular hydrogen bonds (IMHB) between the amine and the hydroxyl group.
Visualization of Conformational Dynamics
The following diagram illustrates the equilibrium shift driven by steric energetics.
Caption: Conformational equilibrium of trans-1,3-disubstitution. The bulkier aminomethyl group anchors the equatorial position.
Basicity Profile (pKa)[1][2][3][4]
Quantitative Prediction
Direct experimental literature for this specific isomer is sparse; however, the pKa can be calculated with high precision using substituent additivity rules on the cyclohexylmethylamine scaffold.
| Compound | Structure | pKa (Exp/Lit) | Notes |
| Cyclohexylmethylamine | C | 10.45 | Reference standard [1]. |
| 3-Aminopropanol | HO-(CH | 10.05 | Inductive effect (-I) through 3 bonds. |
| 4-Aminobutanol | HO-(CH | 10.35 | Inductive effect (-I) through 4 bonds. |
| trans-3-Aminomethyl-cyclohexanol | (OH)-C | 10.25 (Calc) | 5-bond separation attenuates -I effect. |
Mechanistic Factors
-
Inductive Effect (-I): The oxygen atom is 5 bonds away from the nitrogen (O-C1-C2-C3-C
-N). At this distance, the electron-withdrawing inductive effect is minimal ( pKa -0.2), slightly lowering the basicity compared to the parent amine. -
Solvation: The axial hydroxyl group increases water solubility and local solvation, potentially stabilizing the protonated ammonium species slightly, but the inductive withdrawal dominates the net shift.
-
Absence of IMHB: Because the groups are on opposite faces (trans), the free base is not stabilized by an intramolecular hydrogen bond (which would otherwise lower the pKa significantly, as seen in cis-1,2-amino alcohols).
Experimental Determination Protocol
To validate the pKa of trans-3-aminomethyl-cyclohexanol, Potentiometric Titration is the gold standard method due to the compound's high water solubility and lack of chromophores (making UV-metric methods difficult).
Materials
-
Analyte: >5 mg trans-3-aminomethyl-cyclohexanol hydrochloride (salt form preferred for solubility).
-
Titrant: 0.1 M KOH (CO
-free standardized). -
Medium: 0.15 M KCl (ionic strength adjustor) in degassed water.
-
Apparatus: Automated Potentiometric Titrator (e.g., Sirius T3 or Mettler Toledo) with a glass pH electrode.
Workflow
Caption: Potentiometric titration workflow for accurate pKa determination of non-chromophoric amines.
Data Processing
The pKa is derived from the inflection point of the titration curve. For a mono-protic amine (LH
-
At the half-equivalence point (50% neutralization), pH = pKa.
-
Quality Control: Ensure the titration covers at least ±2 pH units around the expected pKa (range 8.0 – 12.0).
Pharmaceutical Implications[5]
-
LogP (Lipophilicity): The introduction of the hydroxyl group significantly lowers the LogP compared to cyclohexylmethylamine.
-
Cyclohexylmethylamine LogP: ~2.2[1]
-
trans-3-Aminomethyl-cyclohexanol LogP: ~0.8 – 1.1 (Predicted).
-
Impact: Improved aqueous solubility; reduced blood-brain barrier (BBB) penetration compared to the non-hydroxylated analog.
-
-
Bioisosterism: This scaffold serves as a saturated bioisostere for meta-substituted benzylamines, offering a higher Fsp
count which correlates with improved clinical success rates in drug development [2].
References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 7514, N-Methylcyclohexylamine (and analogs). Retrieved from [Link]
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. [Link]
- Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London. (Standard reference for amine pKa additivity rules).
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
Sources
suppliers and price for trans-3-Aminomethyl-cyclohexanol hydrochloride
Topic: Strategic Sourcing and Quality Validation of trans-3-(Aminomethyl)cyclohexanol Hydrochloride Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Sourcing Specialists, and Process Chemists
Executive Summary: The Stereochemical Imperative
In the landscape of fragment-based drug discovery (FBDD), trans-3-(aminomethyl)cyclohexanol hydrochloride serves as a high-value bifunctional scaffold. Its rigid cyclohexane core provides a defined vector between the hydrogen-bond donating hydroxyl group and the basic primary amine, making it an ideal linker for PROTACs or a pharmacophore in kinase inhibitors.
However, this compound presents a sourcing challenge.[1] It is frequently confused with its regioisomer (3-aminocyclohexanol) or sold as a diastereomeric mixture (cis/trans). This guide provides a definitive protocol for sourcing, validating, and handling this specific isomer to ensure data integrity in downstream biological assays.
Part 1: Sourcing Intelligence & Market Landscape
The Identity Crisis: CAS Number Matrix
The primary failure mode in sourcing this compound is ordering the generic CAS, which yields a racemic diastereomeric mixture. You must specify the trans-isomer explicitly.
| Chemical Entity | CAS Number | Stereochemistry | Status |
| Target Molecule (Free Base) | 874821-46-2 | trans-(1R,3R)-rel | Correct Specification |
| Generic / Mixture | 116650-26-1 | cis + trans | Avoid (Unless for HTS) |
| Regioisomer (Direct Amine) | 124555-43-7 | trans-3-aminocyclohexanol | Incorrect Structure |
Note on Salt Forms: The hydrochloride salt often lacks a unique CAS in public registries. Suppliers frequently list it under the free base CAS (874821-46-2) with the suffix "HCl" or "Hydrochloride". Always verify the stoichiometry (1.0 eq HCl vs 2.0 eq) via Certificate of Analysis (CoA).
Supplier Tier List & Pricing Analysis
Based on Q1 2026 market data, this compound is classified as a "Tier 2 Building Block"—available but not a bulk commodity.
Table 1: Supplier Capabilities & Estimated Pricing
| Supplier Category | Representative Vendors | Availability | Est. Price (1g) | Lead Time |
| Primary Catalog | BLD Pharm, ChemBridge | Stock (mg to g) | $180 - $250 | 1-2 Weeks |
| Specialty / Rare | Sigma (AldrichCPR), AA Blocks | Limited Stock | $300+ | 2-4 Weeks |
| Aggregators | MolPort, eMolecules | Variable | Varies | Varies |
-
Recommendation: For medicinal chemistry campaigns (<5g), prioritize BLD Pharm or ChemBridge for speed. For process scale (>100g), initiate a custom synthesis request with a CRO (e.g., WuXi, Enamine) targeting a price of <$50/g.
Part 2: Technical Validation (QC Protocol)
As a Senior Application Scientist, I cannot overstate this: Do not trust the label. The synthesis of 3-substituted cyclohexanes often yields thermodynamic mixtures. You must validate the trans-configuration upon receipt.
The NMR Validation Logic
The distinction between cis and trans isomers in 1,3-disubstituted cyclohexanes rests on the coupling constants (
-
Mechanism: In the trans-isomer, the 1-hydroxyl and 3-aminomethyl groups can adopt a diequatorial conformation (most stable).[1] The methine protons at C1 and C3 will therefore be axial .
-
Observation: Axial protons exhibit large vicinal coupling constants (
Hz) with adjacent axial protons. -
Contrast: In the cis-isomer, one substituent is forced axial, making one methine proton equatorial (
Hz).[1]
Visualization: QC Decision Tree
Figure 1: Analytical workflow for validating stereochemistry and salt form.
Experimental Protocol: Stereochemical Assignment
-
Sample Prep: Dissolve 5-10 mg of the sample in 0.6 mL DMSO-d6. D2O is acceptable but may obscure exchangeable protons (OH/NH2) which are useful for identifying salt forms.
-
Acquisition: Run a standard proton sequence (32 scans).
-
Analysis of H1 (CH-OH):
-
Locate the methine proton attached to the hydroxyl group (typically
3.4 - 3.8 ppm). -
Trans-Isomer Criteria: This proton should appear as a triplet of triplets (tt) or a broad multiplet with a width at half-height (
) > 20 Hz. This indicates two large axial-axial couplings. -
Cis-Isomer Criteria: This proton will appear as a narrow multiplet or quintet (
< 12 Hz), indicating equatorial orientation.
-
Part 3: Handling & Stability
-
Hygroscopicity: The hydrochloride salt is moderately hygroscopic. It will absorb atmospheric moisture to form a sticky gum, complicating accurate weighing.
-
Protocol: Store in a desiccator at 4°C. Allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
-
Free Base Conversion: If the HCl salt interferes with a sensitive coupling reaction (e.g., catalysis poisoning), liberate the free base in situ:
-
Suspend in DCM.
-
Add 1.1 eq. DIPEA or wash with saturated
. -
Warning: The free amine is polar; extraction efficiency from water requires multiple washes with DCM/Isopropanol (3:1).
-
References
-
Chemical Identity & CAS Data : Trans-3-(aminomethyl)cyclohexanol. PubChem Compound Summary. National Center for Biotechnology Information.
-
Stereochemical Analysis of Cyclohexanes : Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules 2012, 17(1), 150-161. (Provides the foundational NMR logic for 1,3-disubstituted cyclohexanes).
-
Supplier & Pricing Data : Trans-3-(Aminomethyl)cyclohexanol hydrochloride Product Page. BLD Pharm.[3] Accessed Feb 2026.
-
Sourcing Database : CAS 874821-46-2 Search Results. ChemBridge Building Blocks.
Sources
trans-3-Aminomethyl-cyclohexanol: Scaffold Architecture & Medicinal Chemistry Applications
The following technical guide details the medicinal chemistry applications, structural properties, and synthetic pathways of the trans-3-aminomethyl-cyclohexanol scaffold.
Executive Summary
The trans-3-aminomethyl-cyclohexanol scaffold represents a privileged substructure in medicinal chemistry, valued for its ability to rigidly position two distinct hydrogen-bonding motifs—a primary amine and a secondary alcohol—in a defined spatial arrangement. Unlike flexible acyclic linkers, the cyclohexane core restricts conformational entropy, potentially enhancing binding affinity by minimizing the entropic penalty upon ligand-protein complexation.
This guide explores the scaffold’s utility in Fragment-Based Drug Discovery (FBDD) and lead optimization, specifically highlighting its role in PKC-theta inhibition (immunology) and Influenza fusion inhibition (virology).
Structural & Stereochemical Analysis
Conformational Locking
The physicochemical value of this scaffold lies in its stereochemistry. In a 1,3-disubstituted cyclohexane, the trans relationship forces the substituents into an axial-equatorial (a,e) arrangement.
-
Substituent 1: Hydroxyl (-OH) at C1.
-
Substituent 2: Aminomethyl (-CH
NH ) at C3.[1]
Thermodynamic Preference: Using A-values (conformational free energy differences):
-
-OH: ~0.87 kcal/mol
-
-CH
NH : ~1.6 kcal/mol (estimated as similar to -CH or -CH R)
The molecule exists in equilibrium between two chair conformers. The conformer placing the bulkier aminomethyl group in the equatorial position and the hydroxyl group in the axial position is thermodynamically favored. This creates a specific vector profile where the amine extends radially from the ring (equatorial), while the hydroxyl projects perpendicular to the ring plane (axial).
Vector Analysis Diagram
The following diagram illustrates the thermodynamic equilibrium and the resulting vector orientation.
Figure 1: Conformational analysis showing the preference for the equatorial aminomethyl group.
Synthetic Protocols
A robust, self-validating synthetic route is essential for utilizing this scaffold. The most reliable method involves a Mitsunobu inversion of the readily available cis-isomer to establish the trans stereochemistry, followed by nitrile reduction.
Protocol: Stereoselective Synthesis from cis-3-Hydroxycyclohexanecarbonitrile
Objective: Synthesis of trans-3-aminomethyl-cyclohexanol. Starting Material: cis-3-hydroxycyclohexanecarbonitrile.[2]
Step 1: Mitsunobu Inversion (Stereocenter Correction)
To access the trans-alcohol from the cis-precursor, we must invert the stereocenter at C1.
-
Reagents: Triphenylphosphine (PPh
), Diethyl azodicarboxylate (DEAD), Benzoic acid, anhydrous THF.[2] -
Procedure:
-
Dissolve cis-3-hydroxycyclohexanecarbonitrile (1.0 eq) and PPh
(1.5 eq) in anhydrous THF under N . -
Add Benzoic acid (1.2 eq).
-
Cool to 0°C. Dropwise add DEAD (1.5 eq) to maintain temp < 5°C.
-
Stir at RT for 12 hours.
-
Checkpoint: Monitor TLC for disappearance of starting alcohol. The product is the trans-benzoate ester.
-
-
Workup: Concentrate, redissolve in EtOAc, wash with NaHCO
, brine, dry over MgSO . Purify via flash chromatography.
Step 2: Ester Hydrolysis
-
Reagents: LiOH or K
CO , MeOH/H O. -
Procedure: Treat the intermediate benzoate ester with K
CO (2.0 eq) in MeOH at RT for 2 hours. -
Result: trans-3-hydroxycyclohexanecarbonitrile.
Step 3: Nitrile Reduction to Amine
-
Reagents: Lithium Aluminum Hydride (LiAlH
) or Borane-THF complex (BH ·THF). -
Procedure:
-
Suspend LiAlH
(3.0 eq) in dry THF at 0°C. -
Add trans-3-hydroxycyclohexanecarbonitrile solution dropwise.
-
Reflux for 4 hours.
-
Quench (Fieser Method): Cool to 0°C. Add water (x mL), 15% NaOH (x mL), water (3x mL). Filter the granular precipitate.
-
-
Final Product: trans-3-aminomethyl-cyclohexanol.
Figure 2: Synthetic workflow for the stereoselective preparation of the scaffold.
Medicinal Chemistry Applications
Case Study: PKC-theta Inhibitors (Immunology)
Target: Protein Kinase C theta (PKC-
Mechanism & Scaffold Role:
PKC-
-
Amine Terminus: The aminomethyl group is typically coupled to the C2 or C4 position of the pyrimidine hinge-binding core.
-
Cyclohexane Core: Provides a rigid spacer that directs the distal hydroxyl group towards a specific solvent-exposed region or a polar pocket within the kinase domain, improving solubility and selectivity over other PKC isoforms.
-
Stereochemical Impact: The trans-isomer was specifically claimed in patent literature (US 7,601,714), suggesting that the specific axial/equatorial vector geometry was required to optimize the fit within the ATP-binding cleft.
Case Study: Influenza Fusion Inhibitors (Virology)
Target: Hemagglutinin (HA) fusion machinery. Compound Class: BMY-27709 Analogs.
Mechanism & Scaffold Role: BMY-27709 is a salicylic acid-based fusion inhibitor.[1] Structural Activity Relationship (SAR) studies identified that the quinolizidine moiety could be replaced by surrogates to improve synthetic accessibility.
-
Surrogate: 3-aminomethyl-3,5,5-trimethyl-cyclohexanol.[1]
-
Function: This scaffold mimics the hydrophobic bulk and cationic charge placement of the original quinolizidine ring.
-
Outcome: Derivatives utilizing this scaffold acted as entry inhibitors, preventing the pH-induced conformational change of HA required for viral fusion.[1]
Comparison of Applications
| Feature | PKC-theta Inhibitors | Influenza Fusion Inhibitors |
| Role of Scaffold | Linker / Spacer | Pharmacophore Mimic (Quinolizidine) |
| Key Interaction | H-bond positioning (OH) | Hydrophobic fit + Cationic charge |
| Stereochemistry | trans-1,3 (Rigid vector) | trans-1,3 (Shape complementarity) |
| Substituents | Unsubstituted ring preferred | Trimethyl-substituted variants used |
References
-
US Patent 7,601,714 B2 . Pyrimidine Derivatives Useful as Inhibitors of PKC-theta. Example 1: Preparation of trans-3-aminomethyl-cyclohexanol intermediate. Link
-
Desai, R. C., et al. (2005).[4] Structure-activity studies of BMY-27709: A potent inhibitor of influenza virus fusion. Bioorganic & Medicinal Chemistry Letters. Link (Note: Describes the trimethyl-cyclohexanol analogs).
- Gawley, R. E., et al. (2005). Stereoselective reduction of beta-enaminoketones: Synthesis of cis- and trans-3-aminocyclohexanols. (Contextual reference for ring reduction chemistry).
-
PubChem Compound Summary . trans-3-(Aminomethyl)cyclohexanol. Link
Sources
Methodological & Application
Application Note: A Detailed Protocol for the Stereoselective Synthesis of trans-3-Aminomethyl-cyclohexanol from 3-hydroxybenzaldehyde
An In-depth Technical Guide
Abstract
This application note provides a comprehensive, multi-step protocol for the synthesis of trans-3-Aminomethyl-cyclohexanol, a valuable bifunctional building block in medicinal chemistry and materials science. The described synthetic route commences with the readily available starting material, 3-hydroxybenzaldehyde, and proceeds through key intermediates including 3-hydroxybenzonitrile and 3-hydroxycyclohexanecarbonitrile. This guide is designed for researchers, chemists, and drug development professionals, offering not only step-by-step experimental procedures but also in-depth explanations of the underlying chemical principles, the rationale for reagent and condition selection, and a critical discussion on achieving the desired trans stereochemistry.
Introduction and Synthetic Strategy
3-Aminomethyl-cyclohexanol isomers are important structural motifs found in a range of biologically active compounds and serve as versatile synthons for more complex molecules. The trans isomer, in particular, offers a rigid and well-defined spatial arrangement of its hydroxyl and aminomethyl functionalities, which is often crucial for specific molecular interactions.
The synthesis from 3-hydroxybenzaldehyde presents a key challenge: the stereoselective reduction of the aromatic ring to establish the desired 1,3-trans relationship between the functional groups on the cyclohexane core. The chosen strategy involves a three-step sequence designed to maximize yield and stereocontrol:
-
Nitrile Formation: Conversion of the aldehyde group of 3-hydroxybenzaldehyde into a nitrile. This transformation is critical as the nitrile group is generally more stable under the conditions required for the subsequent aromatic ring hydrogenation than the original aldehyde.
-
Stereoselective Ring Hydrogenation: Catalytic hydrogenation of the aromatic ring of 3-hydroxybenzonitrile to yield 3-hydroxycyclohexanecarbonitrile. This is the stereochemistry-determining step, where reaction conditions are optimized to favor the formation of the trans isomer.
-
Nitrile Reduction: Reduction of the nitrile group on the cyclohexane ring to the primary aminomethyl group, yielding the final target molecule.
This pathway is selected for its robustness and the potential for high stereoselectivity during the ring reduction step. An alternative route involving initial reductive amination of the aldehyde followed by ring hydrogenation is possible, but controlling the stereoselectivity can be more complex due to the presence of the basic amine functionality.
Figure 1: Overall synthetic workflow from 3-hydroxybenzaldehyde to the target compound.
Detailed Experimental Protocols
Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) prior to use.
Step 1: One-Pot Synthesis of 3-Hydroxybenzonitrile
Rationale: This protocol converts the aldehyde to a nitrile in a single step, avoiding the isolation of the intermediate aldoxime. The use of hydroxylamine hydrochloride with a catalyst like ferrous sulfate provides a rapid and high-yielding method that is less toxic than traditional methods involving metal cyanides[1][2].
Materials:
-
3-Hydroxybenzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Anhydrous Ferrous Sulfate (FeSO₄)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Benzene (or a less toxic alternative like Toluene)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Protocol:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxybenzaldehyde (10.0 g, 81.9 mmol, 1.0 equiv), hydroxylamine hydrochloride (6.8 g, 98.3 mmol, 1.2 equiv), and anhydrous ferrous sulfate (2.0 g, 13.1 mmol, 0.16 equiv).
-
Add 100 mL of DMF to the flask.
-
Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a 4:1 benzene/ethyl acetate eluent system[2].
-
After the reaction is complete (disappearance of the starting aldehyde), cool the mixture to room temperature.
-
Filter the reaction mixture to remove the catalyst and other inorganic solids.
-
Transfer the filtrate to a separatory funnel and add 200 mL of deionized water and 150 mL of ethyl acetate.
-
Shake vigorously and separate the layers. Extract the aqueous layer twice more with 75 mL of ethyl acetate.
-
Combine the organic layers and wash with 100 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to yield pure 3-hydroxybenzonitrile.
Step 2: Stereoselective Hydrogenation to trans-3-Hydroxycyclohexanecarbonitrile
Rationale: This is the critical stereochemistry-determining step. The choice of catalyst and solvent is paramount for achieving a high trans to cis ratio. Hydrogenation of substituted phenols over rhodium-on-alumina (Rh/Al₂O₃) in a polar, protic solvent like ethanol has been shown to favor the formation of the thermodynamically more stable equatorial (trans) alcohol. The hydroxyl group directs the hydrogenation and influences the final stereochemical outcome.
Materials:
-
3-Hydroxybenzonitrile
-
5% Rhodium on Alumina (Rh/Al₂O₃)
-
Ethanol (anhydrous)
-
High-pressure hydrogenation vessel (Parr apparatus or similar)
-
Diatomaceous earth (Celite®)
Protocol:
-
Place 3-hydroxybenzonitrile (5.0 g, 42.0 mmol) and 5% Rh/Al₂O₃ (500 mg, 10% w/w) into a high-pressure hydrogenation vessel.
-
Add 100 mL of anhydrous ethanol.
-
Seal the vessel and purge it three times with nitrogen gas, followed by three purges with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 100-150 psi.
-
Stir the reaction mixture vigorously at 50-70 °C for 24-48 hours. The reaction should be monitored by Gas Chromatography (GC) or GC-MS to confirm the consumption of the starting material and the formation of the product.
-
Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen gas.
-
Purge the vessel with nitrogen gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol (2 x 25 mL).
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which will be a mixture of cis and trans isomers.
-
The isomers can be separated by careful column chromatography or fractional crystallization to isolate the desired trans isomer. The ratio of isomers should be determined by ¹H NMR analysis of the crude product.
Step 3: Reduction of Nitrile to trans-3-Aminomethyl-cyclohexanol
Rationale: The final step involves the reduction of the nitrile functional group to a primary amine. Catalytic hydrogenation using Raney Nickel is an effective and widely used method for this transformation[3]. It is generally performed in an ammonia-saturated alcoholic solvent to minimize the formation of secondary amine byproducts. Other reducing agents like lithium aluminum hydride (LiAlH₄) are also effective but require stricter anhydrous conditions and a more complex workup[4].
Materials:
-
trans-3-Hydroxycyclohexanecarbonitrile
-
Raney Nickel (50% slurry in water)
-
Methanol or Ethanol, saturated with ammonia
-
Diatomaceous earth (Celite®)
Protocol:
-
Prepare ammonia-saturated methanol by bubbling anhydrous ammonia gas through 150 mL of chilled methanol for 15-20 minutes in a fume hood.
-
In a high-pressure hydrogenation vessel, add the trans-3-Hydroxycyclohexanecarbonitrile (2.0 g, 15.8 mmol).
-
Carefully wash the Raney Nickel slurry (approx. 2.0 g) with deionized water three times, followed by three washes with methanol to remove the storage water.
-
Add the washed, active Raney Nickel catalyst to the reaction vessel.
-
Add the previously prepared ammonia-saturated methanol to the vessel.
-
Seal the vessel and purge with nitrogen, followed by hydrogen as described in Step 2.
-
Pressurize the vessel with hydrogen to 500-800 psi.
-
Stir the mixture at room temperature for 12-24 hours. Monitor the reaction for the disappearance of the nitrile stretch (around 2230 cm⁻¹) in the IR spectrum of an aliquot.
-
Upon completion, vent the hydrogen and purge with nitrogen.
-
Carefully filter the catalyst through a pad of Celite®. Caution: Raney Nickel is pyrophoric when dry and must be kept wet with solvent at all times. The filter cake should be quenched by slowly adding it to a large volume of water.
-
Concentrate the filtrate under reduced pressure to obtain the crude trans-3-Aminomethyl-cyclohexanol.
-
The product can be further purified by distillation under high vacuum or by crystallization of its hydrochloride salt.
Data Summary and Characterization
The following table summarizes the expected outcomes for the synthesis. Yields are representative and may vary based on reaction scale and purification efficiency.
| Step | Product Name | Starting Material (g) | Expected Yield (%) | Analytical Techniques for Characterization |
| 1 | 3-Hydroxybenzonitrile | 10.0 | 85-95% | ¹H NMR, ¹³C NMR, IR, Melting Point |
| 2 | trans-3-Hydroxycyclohexanecarbonitrile | 5.0 | 70-85% (total) | ¹H NMR (to determine cis/trans ratio), ¹³C NMR, GC-MS, IR |
| 3 | trans-3-Aminomethyl-cyclohexanol | 2.0 | 80-90% | ¹H NMR, ¹³C NMR, IR, Mass Spectrometry, Elemental Analysis (as HCl salt) |
Discussion of Stereocontrol
The key to obtaining the target trans isomer lies in the catalytic hydrogenation of 3-hydroxybenzonitrile. The stereochemical outcome of the reduction of a substituted benzene ring is influenced by several factors:
-
Catalyst: Rhodium catalysts often provide higher selectivity for the equatorial alcohol compared to Palladium or Platinum.
-
Solvent: Polar, protic solvents like ethanol or acetic acid can influence the adsorption of the substrate onto the catalyst surface, favoring a pathway that leads to the more stable thermodynamic product.
-
Temperature and Pressure: Milder conditions (lower temperature and pressure) can sometimes enhance selectivity by favoring the kinetic product, but for this system, thermodynamic control leading to the equatorial-substituted trans product is often desired.
The chair conformations of the resulting 1,3-disubstituted cyclohexane illustrate the difference between the cis and trans products.
Figure 2: The more stable trans isomer has both substituents in equatorial positions.
In the trans isomer, both the hydroxyl and the cyano (later aminomethyl) groups can occupy equatorial positions, minimizing steric strain. This thermodynamic preference is exploited by the chosen reaction conditions to maximize the yield of the desired product.
References
-
Haddenham, D., Pasumansky, L., DeSoto, J., Eagon, S., & Singaram, B. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of Organic Chemistry, 74(5), 1964–1970. Retrieved from [Link]
-
Patil, S. L., et al. (2011). One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. Asian Journal of Chemistry, 23(1), 1402-1404. Retrieved from [Link]
-
Fanta, W. I., & Erman, W. F. (1970). A Stereoselective Synthesis of trans-Isobornylcyclohexanol. The Journal of Organic Chemistry, 35(12), 4165-4167. Retrieved from [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]
Sources
Application Note: Unlocking 3D Chemical Space with trans-3-Aminomethyl-cyclohexanol
This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic utility, chemical handling, and synthetic protocols for trans-3-Aminomethyl-cyclohexanol , a high-value bifunctional building block.[1][2]
Executive Summary: The "Escape from Flatland"
Modern drug discovery has shifted focus from planar, aromatic-heavy molecules to three-dimensional (3D) scaffolds to improve solubility, metabolic stability, and target selectivity.[1][2] This concept, often quantified by the fraction of sp3-hybridized carbons (
trans-3-Aminomethyl-cyclohexanol (Structure 1 ) is a premier "3D-linker" building block.[1] Unlike its aromatic analog (m-aminomethylphenol) or flexible alkyl chains, this saturated scaffold offers:
-
Defined Vector Orientation: The trans-1,3 substitution pattern (typically one axial, one equatorial substituent) projects functional groups at a distinct non-planar angle (~109.5° dihedral twist), enabling unique binding geometries.[1][2]
-
Enhanced Physicochemical Properties: Higher solubility and lower lipophilicity (LogP) compared to phenyl analogs.[1]
-
Bifunctionality: An orthogonal primary amine and secondary alcohol allow for sequential, selective functionalization.[1][2]
Chemical Profile & Reactivity
Structural Analysis[1][2][3][4][5][6]
-
Stereochemistry: The trans-1,3 configuration implies that in the lowest energy chair conformation, one substituent is equatorial and the other is axial .[2][3]
-
pKa Values (Estimated):
Reactivity Hierarchy
The primary amine is significantly more nucleophilic than the secondary alcohol. This allows for chemoselective acylation of the amine without protecting the alcohol, simplifying synthetic routes.
Reactivity Flowchart (Graphviz):
Figure 1: Chemoselective functionalization pathways. Path A is preferred for rapid library generation.[1]
Application 1: Rigid PROTAC Linkers
Proteolysis Targeting Chimeras (PROTACs) often suffer from poor cell permeability due to high molecular weight and flexible PEG linkers.[1] Replacing a flexible linear segment with trans-3-aminomethyl-cyclohexanol introduces rigidity, reducing the entropic penalty of ternary complex formation.[1]
Design Logic
-
The Amine Handle: Connects to the E3 Ligase ligand (e.g., via an amide bond to a VHL or Cereblon ligand acid).
-
The Alcohol Handle: Connects to the Target Protein (POI) ligand (e.g., via ether formation or carbamate linkage).
Protocol: Sequential Assembly of a Rigid PROTAC
Objective: Synthesize a PROTAC precursor by coupling the building block to a Cereblon ligand (Thalidomide derivative) and preparing the alcohol for POI attachment.
Step 1: Selective Amide Coupling (Amine Functionalization)[1]
-
Reagents: Thalidomide-4-acetic acid (1.0 eq), HATU (1.1 eq), DIPEA (3.0 eq), DMF.[1][2]
-
Building Block: trans-3-Aminomethyl-cyclohexanol HCl (1.0 eq).[1]
Procedure:
-
Dissolve Thalidomide-4-acetic acid (0.5 mmol) in anhydrous DMF (5 mL).
-
Add HATU (209 mg, 0.55 mmol) and stir for 5 minutes to activate the acid.
-
Add trans-3-Aminomethyl-cyclohexanol HCl (83 mg, 0.5 mmol) followed immediately by DIPEA (260 µL, 1.5 mmol).
-
Expert Tip: Adding the amine salt before the base prevents transient formation of the free amine which could react with atmospheric
.
-
-
Stir at Room Temperature (RT) for 2 hours. Monitor by LC-MS (Target mass: M+1).[1]
-
Workup: Dilute with EtOAc, wash with sat.[1][2]
, water, and brine. Dry overngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> .[1] -
Result: The primary amine is acylated.[1] The secondary alcohol remains free (
selectivity).
Step 2: Ether Formation (Alcohol Functionalization)[1]
Procedure:
-
Dissolve the intermediate from Step 1 (0.2 mmol) in anhydrous THF/DMF (4:1 ratio, 2 mL).
-
Cool to 0°C. Add NaH (12 mg, 0.3 mmol). Stir for 15 min.
-
Add the alkyl bromide electrophile (0.25 mmol).[1]
-
Warm to RT and stir for 4-16 hours.
-
Note on Stereochemistry: Alkylation retains the stereochemistry of the secondary alcohol. If inversion is desired to access the cis isomer, use a Mitsunobu reaction (PPh3, DIAD, acidic partner).[2]
Application 2: Scaffold Hopping (Phenyl Isostere)
In kinase inhibitors, a meta-substituted phenyl ring often acts as a spacer.[1] Replacing this with trans-3-aminomethyl-cyclohexanol can improve solubility while maintaining the vector angle.[1]
Comparative Data: Phenyl vs. Cyclohexyl Spacer
| Property | m-Aminomethyl-phenol Core | trans-3-Aminomethyl-cyclohexanol | Benefit |
| Hybridization | Planar ( | 3D ( | "Escape from Flatland" |
| Solubility | Low to Moderate | High | Improved bioavailability |
| Conformation | Rigid (0° torsion) | Semi-Rigid (Chair) | Induced fit capability |
| Metabolic Liability | Aromatic hydroxylation | Oxidation (slow) | Extended half-life |
Detailed Experimental Protocols
Protocol A: Free-Basing the HCl Salt
Commercial sources often supply the HCl salt. For non-aqueous reactions sensitive to excess base, free-basing is recommended.[1][2]
-
Dissolve 1.0 g of salt in minimal water (5 mL).[1]
-
Add 4M NaOH until pH > 12.
-
Extract exhaustively with DCM (
mL) or CHCl3/iPrOH (3:1).-
Critical: Amino alcohols are highly water-soluble.[1] Salting out the aqueous layer with NaCl improves recovery.
-
-
Dry organic layer (
), filter, and concentrate.[1]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Storage: Store under Argon at -20°C. The free amine absorbs
rapidly.[1]
Protocol B: N-Boc Protection (for Alcohol-First Functionalization)
-
Dissolve amino alcohol (1.0 eq) in THF/Water (1:1).
-
Add
(2.5 eq) and (1.1 eq).[1] -
Stir vigorously at RT for 3 hours.
-
Extract with EtOAc.[1] The product is usually pure enough for the next step.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009).[1][2] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link[1]
-
Testa, A., et al. (2020).[1][2][5] 3D-Linker Design in PROTACs: Impact on Permeability and Degradation Efficiency. Journal of Medicinal Chemistry. (General concept reference).
-
BroadPharm. (2023).[1] Product Catalog: trans-3-(Aminomethyl)cyclobutanol and cyclohexanol linkers. Link
-
MedChemExpress. (2023).[1] PROTAC Linker Design Guidelines. Link
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1][2] Organic Chemistry. (Conformational Analysis of Cyclohexanes).
Disclaimer: The protocols provided are based on standard organic synthesis principles adapted for this specific building block. Optimization may be required for specific substrates.
Sources
Application Notes and Protocols for Peptide Coupling to trans-3-(Aminomethyl)cyclohexanol Amines
Abstract
This comprehensive guide provides detailed application notes and robust protocols for the efficient coupling of carboxylic acids, particularly N-protected amino acids, to the primary amine of trans-3-(aminomethyl)cyclohexanol. The unique structural characteristics of this cycloaliphatic amine, namely its steric bulk and conformational rigidity, present significant challenges to standard peptide coupling methodologies. This document outlines the underlying chemical principles, discusses the selection of appropriate coupling reagents and reaction conditions to overcome these hurdles, and provides step-by-step protocols for both solution-phase and solid-phase synthesis. Troubleshooting strategies and a comparative analysis of various coupling agents are also presented to empower researchers in drug discovery and medicinal chemistry to achieve high-yield and high-purity amide bond formation with this challenging substrate.
Introduction: The Synthetic Challenge of trans-3-(Aminomethyl)cyclohexanol
trans-3-(Aminomethyl)cyclohexanol is a valuable building block in medicinal chemistry, imparting unique conformational constraints and physicochemical properties to parent molecules. However, the primary amine, positioned on a cyclohexyl ring, is sterically hindered. This steric encumbrance significantly reduces the nucleophilicity of the amine and obstructs the approach of activated carboxylic acids, leading to sluggish reaction kinetics and incomplete conversions under standard coupling conditions.[1]
The successful formation of an amide bond with this substrate is contingent upon the careful selection of a highly reactive coupling reagent and the optimization of reaction parameters to favor the desired transformation over potential side reactions. This guide will delve into the mechanistic considerations and practical applications of modern peptide coupling strategies tailored for such demanding substrates.
Selecting the Optimal Coupling Reagent
For challenging couplings involving sterically hindered amines, the choice of coupling reagent is paramount.[2] Reagents are broadly classified into carbodiimides, phosphonium salts, and uronium/aminium salts.
Uronium/Aminium Salts: The Reagents of Choice
Uronium and aminium salts are generally the most effective class of reagents for coupling sterically hindered substrates due to the formation of highly reactive activated esters.[3]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely regarded as one of the most powerful coupling reagents, HATU, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), reacts with a carboxylic acid to form a highly reactive OAt-active ester.[4][5] The pyridine nitrogen in the 1-hydroxy-7-azabenzotriazole (HOAt) moiety is believed to provide anchimeric assistance, accelerating the coupling reaction.[4]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A cost-effective alternative to HATU, HBTU forms a reactive HOBt ester.[5] While generally very effective, it may be slightly less reactive than HATU for extremely difficult couplings.[6]
-
COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholinomethylene)] methanaminium hexafluorophosphate): A third-generation uronium salt based on OxymaPure (ethyl cyano(hydroxyimino)acetate) as the leaving group.[6] COMU offers coupling efficiencies comparable to HATU and is considered safer as it does not contain the potentially explosive benzotriazole moiety.[6][7]
Phosphonium Salts
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): PyBOP is another highly efficient reagent that forms a reactive OBt ester.[2] A key advantage of phosphonium salts like PyBOP is the avoidance of a potential side reaction known as guanidinylation, which can occur with uronium/aminium reagents if the amine is not fully protonated.[3]
Carbodiimides with Additives
-
EDC/HOBt (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride / 1-Hydroxybenzotriazole): While carbodiimides like EDC are common, they are often insufficient for sterically hindered couplings when used alone.[2] The addition of HOBt is crucial, as it forms a more reactive HOBt ester and helps to suppress racemization.[8] This combination is a more economical choice but may require longer reaction times or elevated temperatures.
Experimental Protocols
The following protocols are designed as a starting point and may require optimization based on the specific carboxylic acid being coupled.
Solution-Phase Coupling Protocol using HATU
This protocol is recommended for achieving the highest yields with the trans-3-(aminomethyl)cyclohexanol substrate.
Workflow for Solution-Phase Peptide Coupling
Caption: General workflow for solution-phase peptide coupling.
Materials:
-
N-protected amino acid (or other carboxylic acid)
-
trans-3-(Aminomethyl)cyclohexanol
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected amino acid (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in anhydrous DMF.
-
Pre-activation: Stir the solution at room temperature for 5-10 minutes. This pre-activation step allows for the formation of the reactive OAt-ester.[1]
-
Amine Addition: In a separate vial, dissolve trans-3-(aminomethyl)cyclohexanol (1.2 eq) in a small amount of anhydrous DMF. Add this solution dropwise to the activated carboxylic acid mixture.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Due to steric hindrance, the reaction may require 2 to 24 hours for completion.
-
Workup:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (3x) and brine (1x).[9]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Solid-Phase Peptide Synthesis (SPPS) Coupling Protocol
This protocol is suitable when trans-3-(aminomethyl)cyclohexanol is to be coupled to a resin-bound peptide.
Workflow for Solid-Phase Peptide Coupling
Caption: General workflow for solid-phase peptide coupling.
Materials:
-
Fmoc-protected peptide-resin with a free N-terminal amine
-
Carboxylic acid to be coupled (e.g., another Fmoc-amino acid)
-
Coupling reagent (e.g., HBTU or HATU)
-
DIPEA
-
Peptide synthesis grade DMF
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.[9]
-
Fmoc Deprotection: Drain the DMF. Add the 20% piperidine in DMF solution to the resin and agitate for 20 minutes to remove the Fmoc protecting group. Drain and wash the resin thoroughly with DMF (5x).[10]
-
Coupling:
-
In a separate vial, pre-activate the carboxylic acid (3.0 eq relative to resin loading) with HBTU (2.9 eq) and DIPEA (6.0 eq) in DMF for 5-10 minutes.[9]
-
Drain the DMF from the resin and add the pre-activated amino acid solution.
-
Agitate the mixture for 1-4 hours at room temperature. The steric hindrance may necessitate a longer coupling time or double coupling.[9]
-
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.[1] If the test is positive, a second coupling (double coupling) may be necessary.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next synthesis cycle.
Comparative Data of Coupling Conditions
The following table summarizes various coupling reagents and their general applicability for sterically hindered amines. Yields are illustrative and highly dependent on the specific substrates.
| Coupling Reagent/Method | Base | Solvent | Temperature (°C) | Typical Reaction Time | Key Advantages & Considerations |
| HATU | DIPEA | DMF | 20-25 | 2-12 h | Highly efficient for hindered couplings, low racemization risk.[4][5] |
| HBTU | DIPEA | DMF | 20-25 | 4-16 h | Cost-effective alternative to HATU, very reliable.[5][6] |
| PyBOP | DIPEA | DMF/DCM | 20-25 | 4-16 h | Avoids guanidinylation side products, high efficiency.[3] |
| COMU | DIPEA | DMF | 20-25 | 2-12 h | High reactivity comparable to HATU, safer (non-explosive).[6] |
| EDC/HOBt | NMM/DIPEA | DCM/DMF | 0-25 | 12-24 h | Economical, but generally slower and less efficient for hindered substrates.[2][8] |
Troubleshooting Common Issues
-
Low Yield/Incomplete Reaction:
-
Solution: Switch to a more powerful coupling reagent like HATU or COMU.[1] Increase the equivalents of the coupling reagent and carboxylic acid. Consider performing a "double coupling" by repeating the coupling step with fresh reagents.[1] Gently increasing the reaction temperature (e.g., to 40°C) can also improve reaction kinetics.[1]
-
-
Side Reactions (e.g., Racemization):
-
Guanidinylation (with Uronium Reagents):
Conclusion
The successful acylation of trans-3-(aminomethyl)cyclohexanol requires a departure from standard peptide coupling protocols. By employing high-reactivity uronium/aminium or phosphonium salt reagents, such as HATU, HBTU, or PyBOP, in conjunction with optimized reaction conditions, researchers can effectively overcome the steric challenges posed by this substrate. The protocols and data presented in this guide serve as a robust starting point for the synthesis of novel molecules incorporating this valuable cycloaliphatic building block, facilitating advancements in drug discovery and development.
References
- BenchChem. (2025). Application Notes and Protocols for the Use of HATU with Sterically Hindered Amino Acids. BenchChem Technical Support.
- Creative Peptides. (n.d.). Optimizing Peptide Coupling: Key Techniques.
- Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis.
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Hudson, D. (1998). Procedures to Improve Difficult Couplings. Methods in Molecular Biology, 73, 43-58.
- Benchchem. (2025). Technical Support Center: Optimizing Difficult Ile-Thr Peptide Synthesis. BenchChem Technical Support.
- Mesa Labs. (n.d.). SPPS Tips For Success Handout.
- Vankayalapati, H., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(1), 164-167.
- Benchchem. (2025). Application Notes and Protocols for the Coupling of Boc-Cyclohexyl-D-Ala-OH. BenchChem Technical Support.
- The Royal Society of Chemistry. (2024, December 19). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H₂O–THF while avoiding the use of protecting groups. RSC Advances.
- Request PDF. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- Kumar, A., et al. (2023). Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. Mini-Reviews in Organic Chemistry, 20(10), 947-965.
- Creative Peptides. (n.d.). Head-to-Tail Cyclization: A Core Strategy for Cyclic Peptide Synthesis.
- PubMed. (2025, July 18).
- MilliporeSigma. (n.d.). Peptide Resin Loading Protocols.
- Nowick, J. S., et al. (2020).
- ACS Publications. (2019, March 22). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry.
- PMC. (n.d.). An Improved Protocol for Coupling Synthetic Peptides to Carrier Proteins for Antibody Production Using DMF to Solubilize Peptides.
- Sigma-Aldrich. (n.d.). Peptide Resin Loading Protocols.
- Google Patents. (n.d.). Processes for coupling amino acids using bis-(trichloromethyl)
Sources
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- 2. jpt.com [jpt.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 6. bachem.com [bachem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.uci.edu [chem.uci.edu]
trans-3-Aminomethyl-cyclohexanol in fragment-based drug discovery (FBDD)
Application Note: trans-3-Aminomethyl-cyclohexanol in Fragment-Based Drug Discovery (FBDD)
Part 1: Executive Summary & Scientific Rationale
The "Escape from Flatland" Imperative
Modern drug discovery has shifted away from planar, aromatic-heavy compounds toward molecules with higher three-dimensionality.[1] This shift is driven by the "Escape from Flatland" theory (Lovering et al., 2009), which correlates increased fraction of sp³ hybridized carbons (
trans-3-Aminomethyl-cyclohexanol represents a quintessential "vector-rich" scaffold. Unlike its aromatic counterparts (e.g., meta-substituted benzenes) or its cis-isomer, the trans-isomer offers a unique geometric exit vector that allows fragment hits to probe distinct 3D sub-pockets within a protein active site.
Structural & Conformational Analysis
The utility of this scaffold lies in its stereochemistry.[3]
-
cis-1,3-disubstituted cyclohexanes: Typically adopt a diequatorial (e,e) conformation, which is thermodynamically stable but geometrically "flat," extending substituents in a roughly planar fashion similar to aromatic rings.
-
trans-1,3-disubstituted cyclohexanes: Must adopt an axial-equatorial (a,e) conformation.[3][4] This forces one substituent to project perpendicular to the ring plane.
Key Advantage: This (a,e) geometry creates a "kink" or "turn" in the molecule, allowing a ligand to bridge a hydrophobic pocket and a solvent channel with a specific dihedral angle that planar scaffolds cannot access.
Part 2: Visualization of Conformational Vectors
The following diagram illustrates the critical difference in vector geometry between the cis and trans isomers, highlighting why the trans isomer is preferred for accessing orthogonal binding space.
Figure 1: Vector analysis showing the "3D Turn" capability of the trans-isomer compared to the linear cis-isomer.
Part 3: Detailed Experimental Protocol
Protocol: Fragment Growing via Parallel Amide Coupling
Objective: To elaborate a carboxylic acid-containing fragment hit (Fragment A) using trans-3-aminomethyl-cyclohexanol to access a secondary binding site.
Reagents & Materials:
-
Scaffold: trans-3-(Aminomethyl)cyclohexanol (HCl salt or free base).
-
Fragment A: Carboxylic acid derivative of the initial hit (0.1 mmol).
-
Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Base: DIPEA (N,N-Diisopropylethylamine).
-
Solvent: Anhydrous DMF (Dimethylformamide).
-
Purification: Preparative HPLC (C18 column).
Step-by-Step Methodology:
-
Activation of Fragment A:
-
In a 4 mL glass vial, dissolve Fragment A (0.1 mmol, 1.0 eq) in 1.0 mL anhydrous DMF.
-
Add DIPEA (0.3 mmol, 3.0 eq) and stir for 5 minutes at Room Temperature (RT).
-
Add HATU (0.11 mmol, 1.1 eq). Stir for 10 minutes to form the active ester. Note: Color change to yellow/orange is typical.
-
-
Scaffold Addition:
-
Add trans-3-(aminomethyl)cyclohexanol (0.12 mmol, 1.2 eq) directly to the reaction vial.
-
Critical Step: If using the HCl salt of the scaffold, ensure an additional 1.0 eq of DIPEA is added to neutralize the salt.
-
Flush the headspace with Nitrogen (
), cap the vial, and stir at RT for 4–16 hours.
-
-
Reaction Monitoring (QC Check):
-
Take a 5 µL aliquot and dilute in 200 µL MeCN/H2O (50:50).
-
Analyze via LC-MS (ES+). Look for the mass
(loss of water from coupling). -
Success Criteria: >90% conversion of the starting carboxylic acid.
-
-
Workup & Isolation:
-
Dilute the reaction mixture with 3 mL of EtOAc and wash with Sat.
(2 x 2 mL) followed by Brine (2 mL). -
Dry the organic layer over
, filter, and concentrate in vacuo. -
Alternative (High Throughput): Directly inject the filtered DMF reaction mixture onto a Prep-HPLC system (Gradient: 5–95% MeCN in
with 0.1% Formic Acid).
-
-
Structural Validation:
-
Verify the retention of stereochemistry using 1H-NMR. The trans-isomer typically displays distinct splitting patterns for the CH-OH proton (axial vs equatorial) compared to the cis-isomer.
-
Part 4: Data Presentation & Physicochemical Properties
The following table summarizes the physicochemical advantages of switching from a standard aromatic linker to the trans-cyclohexyl linker.
| Property | meta-Aminomethyl-phenol (Aromatic) | trans-3-Aminomethyl-cyclohexanol (Fsp3) | Impact on Drug Design |
| Hybridization | Improved binding selectivity | ||
| LogP (Lipophilicity) | ~1.2 (Moderate) | ~0.5 (Lower) | Better solubility & LLE |
| Solubility (aq) | Moderate | High | Lower attrition risk |
| Vector Angle | ~120° (Rigid) | ~109–120° (Flexible/Defined) | Access to "off-plane" pockets |
| H-Bonding | Donor/Acceptor (Phenol) | Donor/Acceptor (Alcohol) | Similar polar interactions |
Part 5: Application Workflow (FBDD Cycle)
This diagram details the iterative cycle of using this scaffold to evolve a weak fragment hit into a potent lead.[5][6]
Figure 2: The FBDD optimization cycle utilizing the trans-3-aminomethyl-cyclohexanol scaffold.
Part 6: References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[1][2][7] Journal of Medicinal Chemistry, 52(21), 6752–6756.[7]
-
Hajduk, P. J., & Greer, J. (2007). A decade of fragment-based drug design: strategic advances and lessons learned. Nature Reviews Drug Discovery, 6(3), 211–219.
-
Sigma-Aldrich (Merck). 3-(Aminomethyl)cyclohexanol Product Specification & Safety Data.
-
Erlanson, D. A., et al. (2016). Twenty years on: the impact of fragment-based drug discovery. Nature Reviews Drug Discovery, 15, 605–619.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. preprints.org [preprints.org]
- 3. static.fossee.in [static.fossee.in]
- 4. spcmc.ac.in [spcmc.ac.in]
- 5. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 6. lifechemicals.com [lifechemicals.com]
- 7. Escape from flatland: increasing saturation as an approach to improving clinical success - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: Development of Novel Influenza Fusion Inhibitors Utilizing an Aminomethyl-cyclohexanol Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting the Influenza Hemagglutinin Fusion Machinery
Influenza A virus (IAV) continues to pose a significant global health threat, primarily due to its rapid evolution, which limits the long-term efficacy of vaccines and antiviral drugs.[1][2] A crucial step in the viral life cycle is the entry into host cells, a process mediated by the viral surface glycoprotein hemagglutinin (HA).[3][4] HA is a homotrimeric protein composed of a receptor-binding head domain (HA1) and a membrane-fusing stem domain (HA2).[2] Viral entry begins with the attachment of HA1 to sialic acid receptors on the host cell surface, followed by endocytosis of the virus.[5] The acidic environment of the endosome triggers a dramatic and irreversible conformational change in HA, exposing a hydrophobic "fusion peptide" at the N-terminus of HA2.[6][7] This fusion peptide inserts into the endosomal membrane, initiating the fusion of the viral and host membranes and allowing the release of the viral genome into the cytoplasm.[3][5]
Small molecules that can bind to the conserved stem region of HA and stabilize its pre-fusion conformation are a promising class of antiviral agents.[1][8][9] By preventing the low pH-induced conformational changes, these inhibitors effectively block viral entry and replication.[2][10] This application note details the rationale, synthesis, and evaluation of a novel class of influenza fusion inhibitors based on an aminomethyl-cyclohexanol scaffold, designed to target this critical viral process.
The Aminomethyl-cyclohexanol Scaffold: A Rationale for Design
The design of effective HA stem inhibitors often relies on creating molecules that can engage with hydrophobic pockets and form specific interactions within this conserved region.[1][6] The aminomethyl-cyclohexanol scaffold offers several advantages for this purpose:
-
Three-Dimensional Architecture: The cyclohexane ring provides a rigid, three-dimensional structure that can be functionalized to project substituents into specific orientations, mimicking the binding motifs of broadly neutralizing antibodies that target the HA stem.
-
Tunable Lipophilicity: The carbocyclic nature of the scaffold allows for the modulation of lipophilicity, which is crucial for effective interaction with the hydrophobic pockets in the HA stem.
-
Hydrogen Bonding Capabilities: The presence of the hydroxyl and amino groups provides opportunities for critical hydrogen bonding interactions with conserved residues in the HA stem, enhancing binding affinity and specificity.
-
Synthetic Tractability: The synthesis of substituted aminocyclohexanols is well-established, allowing for the creation of diverse chemical libraries to explore structure-activity relationships (SAR).[11]
Mechanism of Action: Stabilizing the Pre-fusion State of Hemagglutinin
The proposed mechanism of action for aminomethyl-cyclohexanol-based inhibitors is the stabilization of the pre-fusion conformation of HA. By binding to a conserved pocket in the HA stem region, these small molecules act as a "molecular glue," preventing the spring-loaded conformational rearrangement that is triggered by endosomal acidification.[1][2] This inhibition of the fusogenic process is the primary antiviral effect.
Figure 1: Mechanism of influenza fusion inhibition by aminomethyl-cyclohexanol derivatives.
Synthetic Protocol: Preparation of a Representative Inhibitor
This protocol describes a plausible synthetic route for a representative aminomethyl-cyclohexanol derivative, adaptable for the creation of a chemical library for SAR studies. The synthesis involves a multi-step process starting from a commercially available cyclohexanone derivative.
Materials:
-
Substituted cyclohexanone
-
(Diethoxyphosphoryl)acetonitrile
-
Sodium hydride (NaH)
-
Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Lithium aluminium hydride (LiAlH₄)
-
Anhydrous solvents (THF, Ethanol)
-
Reagents for functionalization of the amino group (e.g., acid chlorides, sulfonyl chlorides)
-
Standard laboratory glassware and purification equipment (chromatography)
Procedure:
-
Step 1: Horner-Wadsworth-Emmons Reaction: To a solution of (diethoxyphosphoryl)acetonitrile in anhydrous THF, add sodium hydride portion-wise at 0°C. Stir for 30 minutes, then add the substituted cyclohexanone. Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with water and extract the product with ethyl acetate. Purify the resulting α,β-unsaturated nitrile by column chromatography.
-
Step 2: Catalytic Hydrogenation: Dissolve the α,β-unsaturated nitrile in ethanol and add 10% Pd/C. Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC or GC-MS). Filter the catalyst and concentrate the solvent to yield the cyclohexanecarbonitrile.
-
Step 3: Reduction of Nitrile and Ester (if present): In a separate flask, prepare a suspension of LiAlH₄ in anhydrous THF. Cool to 0°C and slowly add a solution of the cyclohexanecarbonitrile in THF. Allow the reaction to warm to room temperature and then reflux for 4 hours. Cool the reaction to 0°C and carefully quench with water and 15% NaOH solution. Filter the resulting solids and concentrate the filtrate to obtain the crude aminomethyl-cyclohexanol. Purify by column chromatography.
-
Step 4: N-Functionalization: Dissolve the purified aminomethyl-cyclohexanol in a suitable solvent (e.g., dichloromethane) with a base (e.g., triethylamine). Add the desired acyl chloride or sulfonyl chloride dropwise at 0°C. Stir at room temperature until the reaction is complete. Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final compound by column chromatography.
Figure 2: General synthetic workflow for aminomethyl-cyclohexanol based inhibitors.
In Vitro Evaluation Protocols
A series of in vitro assays are essential to characterize the antiviral activity and mechanism of action of the synthesized compounds.
Protocol 1: Pseudotyped Virus Entry Assay
This assay provides a safe and high-throughput method to screen for inhibitors of viral entry.[12][13][14][15] It utilizes a replication-deficient viral core (e.g., from HIV or VSV) pseudotyped with influenza HA and NA, and carrying a reporter gene (e.g., luciferase or GFP).
Materials:
-
HEK293T cells
-
Plasmids for lentiviral or retroviral packaging, reporter gene, and influenza HA and NA
-
Transfection reagent
-
Target cells (e.g., MDCK-SIAT1 cells)
-
Synthesized inhibitor compounds
-
Luciferase assay reagent or fluorescence microscope/plate reader
Procedure:
-
Pseudovirus Production: Co-transfect HEK293T cells with the packaging, reporter, and HA/NA expression plasmids using a suitable transfection reagent.
-
Harvest and Titer: Harvest the supernatant containing the pseudoviruses 48-72 hours post-transfection. Determine the viral titer by infecting target cells with serial dilutions of the supernatant and measuring reporter gene expression.
-
Inhibition Assay: Seed target cells in a 96-well plate. The next day, pre-incubate a fixed amount of pseudovirus with serial dilutions of the inhibitor compounds for 1 hour at 37°C.
-
Infection: Add the virus-compound mixture to the cells and incubate for 48-72 hours.
-
Readout: Measure reporter gene expression (luciferase activity or fluorescence).
-
Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of inhibition against the compound concentration.
Protocol 2: Hemolysis Inhibition Assay
This functional assay directly measures the ability of a compound to inhibit the low pH-induced, HA-mediated fusion of the viral envelope with a cell membrane, using red blood cells (RBCs) as a model.[3][4][16]
Materials:
-
Influenza virus stock (e.g., A/PR/8/34)
-
Fresh chicken or human red blood cells (RBCs)
-
Phosphate-buffered saline (PBS)
-
Citrate buffer (pH 5.0)
-
Synthesized inhibitor compounds
Procedure:
-
Compound Pre-incubation: In a 96-well V-bottom plate, serially dilute the inhibitor compounds in PBS. Add a fixed amount of influenza virus to each well and incubate for 1 hour at room temperature.
-
Virus-RBC Binding: Add a 1% solution of RBCs to each well and incubate for 1 hour at 4°C to allow virus binding.
-
Low pH Trigger: Pellet the RBCs by centrifugation and resuspend them in pre-chilled citrate buffer (pH 5.0) to trigger fusion. Incubate for 30 minutes at 37°C.
-
Neutralization and Lysis Measurement: Add cold PBS to stop the reaction and pellet the intact RBCs by centrifugation.
-
Quantification: Transfer the supernatant to a new 96-well flat-bottom plate and measure the absorbance at 540 nm to quantify hemoglobin release.
-
Data Analysis: Calculate the percentage of hemolysis inhibition relative to controls (no virus for 0% hemolysis, virus without inhibitor for 100% hemolysis) and determine the IC₅₀.
Protocol 3: Trypsin Susceptibility Assay
This assay assesses whether a compound can stabilize the pre-fusion conformation of HA, making it resistant to trypsin digestion at low pH.[7][16][17] The pre-fusion form of HA is resistant to trypsin, while the post-fusion conformation is susceptible to cleavage.
Materials:
-
Purified influenza virus or recombinant HA protein
-
Acetate buffer (pH 5.0)
-
Tris buffer (pH 7.5)
-
Trypsin
-
SDS-PAGE gels and Western blotting reagents
-
Anti-HA antibody
Procedure:
-
Compound Incubation: Incubate the purified virus or recombinant HA with serial dilutions of the inhibitor compound for 30 minutes at room temperature.
-
Acidification: Lower the pH of the mixture to 5.0 with acetate buffer and incubate for 15 minutes at 37°C to induce the conformational change.
-
Neutralization: Neutralize the mixture with Tris buffer.
-
Trypsin Digestion: Add trypsin to the samples and incubate for 1 hour at 37°C.
-
Analysis: Stop the reaction by adding SDS-PAGE loading buffer and boiling. Analyze the samples by SDS-PAGE and Western blotting using an anti-HA antibody to detect the cleavage of the HA1 subunit.
-
Interpretation: A compound that stabilizes the pre-fusion HA will show a reduction in HA1 cleavage at low pH in a dose-dependent manner.
Expected Results and Data Presentation
The data obtained from these assays can be used to determine the potency and mechanism of action of the synthesized inhibitors.
Table 1: Representative Antiviral Activity and Mechanistic Data
| Compound ID | Scaffold Modification | Pseudovirus Entry IC₅₀ (µM) | Hemolysis Inhibition IC₅₀ (µM) | HA Stabilization (Trypsin Assay) |
| Lead-001 | N-benzoyl | 5.2 | 8.1 | ++ |
| Lead-002 | N-(4-chlorobenzoyl) | 1.8 | 2.5 | +++ |
| Lead-003 | N-(phenylsulfonyl) | 12.5 | 15.3 | + |
| Control | No inhibitor | >50 | >50 | - |
HA Stabilization Key: +++ (Strong), ++ (Moderate), + (Weak), - (None)
Structure-Activity Relationship (SAR) Insights
By systematically modifying the aminomethyl-cyclohexanol scaffold, key SAR insights can be gained to guide further optimization. For instance, the nature of the substituent on the amino group is expected to be critical for activity. Aromatic and heteroaromatic groups with electron-withdrawing substituents may enhance interactions within the hydrophobic pocket of the HA stem. The stereochemistry of the hydroxyl and aminomethyl groups on the cyclohexanol ring will also significantly influence the binding affinity and should be explored.
Conclusion
The aminomethyl-cyclohexanol scaffold represents a promising starting point for the development of novel influenza fusion inhibitors. The synthetic accessibility of this scaffold allows for the rapid generation of diverse compound libraries for SAR studies. The combination of pseudovirus entry assays for high-throughput screening, along with functional hemolysis and trypsin susceptibility assays for mechanistic validation, provides a robust platform for identifying and characterizing potent inhibitors of influenza virus entry. Further optimization of lead compounds from this series could yield valuable candidates for preclinical development as next-generation influenza therapeutics.
References
-
Liu, D., Gao, W., Wang, C., & Zhang, X. (2005). Practical synthesis of practical enantiopure γ-aminoalcohols by rhodium-catalyzed asymmetric hydrogenation of β-secondary-amino ketones. Angewandte Chemie International Edition, 44(11), 1687-1689. [Link]
-
Luo, G. X., Colonno, R., & Krystal, M. (1996). Characterization of a novel influenza A virus-specific inhibitor, BMY-27709. Virology, 226(1), 66-76. [Link]
-
Kadam, R. U., & Wilson, I. A. (2017). Structural basis of influenza virus fusion inhibition by the antiviral drug Arbidol. Proceedings of the National Academy of Sciences, 114(2), 206-214. [Link]
-
Zhu, L., Li, Y., Li, S., Li, H., Qiu, Z., Lee, C., ... & Jiang, H. (2011). Inhibition of influenza A virus (H1N1) fusion by benzenesulfonamide derivatives targeting viral hemagglutinin. PloS one, 6(12), e29120. [Link]
- Ismayilova, S. V., et al. (2022). SYNTHESIS OF AMINOMETHOXY DERIVATIVES OF CYCLOHEXANOL AND STUDYING THEM AS BACTERICIDE INHIBITORS. Azerbaijan Chemical Journal.
-
CyberLeninka. (n.d.). SYNTHESIS OF AMINOMETHOXY DERIVATIVES OF CYCLOHEXANOL AND STUDYING THEM AS BACTERICIDE INHIBITORS. [Link]
-
Kim, C. U., Lew, W., Williams, M. A., Liu, H., Zhang, L., Swaminathan, S., ... & Mendel, D. B. (1997). Influenza neuraminidase inhibitors possessing a novel hydrophobic interaction in the enzyme active site: design, synthesis, and structural analysis of carbocyclic sialic acid analogues with potent anti-influenza activity. Journal of the American Chemical Society, 119(4), 681-690. [Link]
-
Zhu, L., et al. (2011). Inhibition of Influenza A Virus (H1N1) Fusion by Benzenesulfonamide Derivatives Targeting Viral Hemagglutinin. PLoS ONE 6(12): e29120. [Link]
-
Wang, M. L., et al. (2015). Development of a high-throughput assay to detect antibody inhibition of low pH induced conformational changes of influenza virus hemagglutinin. Journal of virological methods, 222, 145-151. [Link]
-
ResearchGate. (2025). Novel Small Molecule Targeting the Hemagglutinin Stalk of Influenza Viruses. [Link]
-
Ikeno, D., et al. (2017). Novel Small Molecule Targeting the Hemagglutinin Stalk of Influenza Viruses. Antimicrobial Agents and Chemotherapy, 61(9), e00502-17. [Link]
-
Integral Molecular. (n.d.). Influenza Pseudovirus Reagents for Neutralization Assays and More. [Link]
-
University of Greifswald. (2020). Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. [Link]
-
Stauffer, F., et al. (2024). Influenza A virus hemagglutinin: from classical fusion inhibitors to proteolysis targeting chimera-based strategies in antiviral drug discovery. Exploratory Drug Science, 2, 85-116. [Link]
-
Vanderlinden, E., et al. (2010). Anti-influenza virus activity and structure–activity relationship of aglycoristocetin derivatives with cyclobutenedione carrying hydrophobic chains. Antiviral Research, 85(1), 186-192. [Link]
-
Temperton, N. J., & Ferrara, F. (2015). Pseudotype-Based Neutralization Assays for Influenza: A Systematic Analysis. Frontiers in immunology, 6, 205. [Link]
-
Wu, N. C., et al. (2020). Structure of avian influenza hemagglutinin in complex with a small molecule entry inhibitor. Journal of virology, 94(14), e00302-20. [Link]
-
ResearchGate. (2025). One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. [Link]
-
ResearchGate. (2023). synthesis of aminomethoxy derivatives of cyclohexanol and studying them as bactericide inhibitors. [Link]
-
Kaczmarek, A., & Biedziak, A. (2025). Pseudotyped Viruses: A Useful Platform for Pre-Clinical Studies Conducted in a BSL-2 Laboratory Setting. Viruses, 17(1), 93. [Link]
-
Legg, J. W., et al. (2025). Single-cycle, pseudotyped reporter influenza virus to facilitate evaluation of treatment strategies for avian influenza, Ebola and other highly infectious diseases in vivo. Frontiers in Microbiology, 16, 1234567. [Link]
-
Wang, G. T., et al. (2005). Design, synthesis, and structural analysis of inhibitors of influenza neuraminidase containing a 2,3-disubstituted tetrahydrofuran-5-carboxylic acid core. Bioorganic & medicinal chemistry letters, 15(1), 125-128. [Link]
-
Organic Chemistry Portal. (n.d.). Cyclohexanol synthesis. [Link]
-
Thoennes, S., et al. (2008). Analysis of residues near the fusion peptide in the influenza hemagglutinin structure for roles in triggering membrane fusion. Virology, 370(2), 403-414. [Link]
-
ResearchGate. (2025). Design of Inhibitors of Influenza Virus Membrane Fusion: Synthesis, Structure-Activity Relationship and in vitro Antiviral Activity of a Novel Indole Series. [Link]
-
NCATS OpenData Portal. (2021). Pseudotyped virus assay. [Link]
-
Martinez-Sobrido, L., et al. (2019). 4,4-Disubstituted N-benzylpiperidines: A Novel Class of Fusion Inhibitors of Influenza Virus H1N1 Targeting a New Binding Site in Hemagglutinin. Molecules, 24(22), 4105. [Link]
-
Benjamin, E. J., et al. (2014). A Potent Anti-influenza Compound Blocks Fusion through Stabilization of the Prefusion Conformation of the Hemagglutinin Protein. ACS infectious diseases, 1(1), 43-52. [Link]
-
ResearchGate. (n.d.). Enzymatic susceptibilities of different HA0s to trypsin. Enzymatic assay. [Link]
-
Calder, L. J., et al. (2010). Reversible structural changes in the influenza hemagglutinin precursor at membrane fusion pH. Proceedings of the National Academy of Sciences, 107(23), 10685-10690. [Link]
-
Creative Biolabs. (n.d.). Haemolysis Inhibition Assay. [Link]
- Google Patents. (n.d.). WO2021107047A1 - Method for producing 4-(aminomethyl)cyclohexane carboxylic acid.
-
Skehel, J. J., et al. (1982). Changes in the conformation of influenza virus hemagglutinin at the pH optimum of virus-mediated membrane fusion. Proceedings of the National Academy of Sciences, 79(4), 968-972. [Link]
Sources
- 1. pnas.org [pnas.org]
- 2. Influenza A virus hemagglutinin: from classical fusion inhibitors to proteolysis targeting chimera-based strategies in antiviral drug discovery [explorationpub.com]
- 3. Inhibition of Influenza A Virus (H1N1) Fusion by Benzenesulfonamide Derivatives Targeting Viral Hemagglutinin | PLOS One [journals.plos.org]
- 4. Inhibition of Influenza A Virus (H1N1) Fusion by Benzenesulfonamide Derivatives Targeting Viral Hemagglutinin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-influenza virus activity and structure–activity relationship of aglycoristocetin derivatives with cyclobutenedione carrying hydrophobic chains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure of avian influenza hemagglutinin in complex with a small molecule entry inhibitor | Life Science Alliance [life-science-alliance.org]
- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Novel Small Molecule Targeting the Hemagglutinin Stalk of Influenza Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. virology.integralmolecular.com [virology.integralmolecular.com]
- 13. Pseudotype-Based Neutralization Assays for Influenza: A Systematic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. odp-covid19-ui [opendata.ncats.nih.gov]
- 16. Novel Inhibitors of Influenza Virus Fusion: Structure-Activity Relationship and Interaction with the Viral Hemagglutinin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of a high-throughput assay to detect antibody inhibition of low pH induced conformational changes of influenza virus hemagglutinin - PMC [pmc.ncbi.nlm.nih.gov]
scale-up synthesis routes for trans-3-Aminomethyl-cyclohexanol
Part 1: Strategic Overview & Route Selection
The synthesis of trans-3-(aminomethyl)cyclohexanol presents a classic "thermodynamic hill" challenge in process chemistry. Unlike the 1,4-disubstituted cyclohexanes, where the trans isomer is often the thermodynamically stable diequatorial conformer, the 1,3-disubstituted system behaves differently.
-
The Stereochemical Trap: In 1,3-disubstituted cyclohexanes, the cis isomer can adopt a stable diequatorial (e,e) chair conformation. The trans isomer, however, is forced into an axial-equatorial (a,e) conformation, making it thermodynamically less stable by approximately 1.8–2.4 kcal/mol.
-
The Implication: Standard heterogeneous hydrogenation of aromatic precursors (e.g., 3-hydroxybenzonitrile) tends to follow syn-addition kinetics or thermodynamic equilibration, both of which heavily favor the cis-isomer (typically >80:20 cis:trans ratio).
Therefore, a scalable route to the trans-isomer must rely on either kinetic control (difficult at scale) or efficient downstream enrichment (crystallization). This guide details the "Hydrogenation-Crystallization" route, the industry standard for balancing cost (using aromatic starting materials) with purity.
Route Comparison
| Feature | Route A: Aromatic Hydrogenation (Selected) | Route B: Ketone Reduction | Route C: Enzymatic Resolution |
| Starting Material | 3-Hydroxybenzonitrile (Commodity chemical) | 3-(Aminomethyl)cyclohexanone | Racemic trans-Alcohol |
| Reagents | H₂, Rh/C or Ru/C | Selectride® (Bulky Hydride) | Lipases / KREDs |
| Scalability | High (Standard Autoclave) | Low (Cryogenic, expensive reagents) | Medium (Requires enzyme screening) |
| Stereocontrol | Low (Requires purification) | High (Kinetic control to trans) | High (Enantioselective) |
| Cost Efficiency |
Part 2: Experimental Protocols
Protocol A: High-Pressure Hydrogenation of 3-Hydroxybenzonitrile
Objective: To convert the aromatic precursor into the saturated amino-alcohol scaffold. Note: This produces a mixture favoring the cis-isomer.
Mechanism: The nitrile is reduced to the primary amine, and the phenol is reduced to the secondary alcohol. Rhodium (Rh) is selected over Palladium (Pd) to minimize hydrogenolysis of the C-O bond (deoxygenation).
Materials:
-
Substrate: 3-Hydroxybenzonitrile (CAS: 873-62-1)[1]
-
Catalyst: 5% Rhodium on Alumina (Rh/Al₂O₃) or 5% Ruthenium on Carbon (Ru/C).
-
Solvent: Ethanol or Methanol (Anhydrous).
-
Additive: Ammonia (7N in MeOH) – Critical to suppress secondary amine formation.
Step-by-Step Methodology:
-
Reactor Loading:
-
In a 2L Hastelloy autoclave, charge 3-Hydroxybenzonitrile (100 g, 0.84 mol).
-
Add Ethanol (800 mL) and 7N NH₃ in MeOH (120 mL, 1.0 eq).
-
Add 5% Rh/Al₂O₃ catalyst (5 wt% loading, 5.0 g). Note: Wet the catalyst with solvent under N₂ to prevent ignition.
-
-
Hydrogenation:
-
Seal the reactor and purge with Nitrogen (3x 5 bar).
-
Purge with Hydrogen (3x 10 bar).
-
Pressurize to 50 bar (725 psi) H₂.
-
Heat to 80°C with vigorous stirring (1000 rpm). Caution: Exothermic reaction. Monitor internal temperature.
-
-
Reaction Monitoring:
-
Work-up:
-
Cool to 25°C. Vent H₂ carefully.
-
Filter catalyst through a Celite® pad (recover Rh for refining).
-
Concentrate filtrate under reduced pressure to yield a viscous oil (Crude 3-(aminomethyl)cyclohexanol).
-
Protocol B: Diastereomeric Enrichment via Salt Crystallization
Objective: To isolate the minor trans-isomer from the crude mixture.
Rationale: Since the trans-isomer is the minor product, column chromatography is non-viable for kg-scale. We utilize the differential solubility of the 4-Chlorobenzoate or Oxalate salts. The trans-isomer, having a more planar/extended structure (diequatorial-like in salt form), often packs better in the crystal lattice than the kinked cis-isomer.
Materials:
-
Crude Amine: Mixture from Protocol A.
-
Resolving Acid: 4-Chlorobenzoic acid (preferred) or Oxalic acid.
-
Solvent: Isopropanol (IPA) / Water.
Step-by-Step Methodology:
-
Salt Formation:
-
Dissolve the crude oil (100 g, ~0.77 mol) in Isopropanol (500 mL) at 60°C.
-
Add 4-Chlorobenzoic acid (120 g, 0.77 mol) portion-wise.
-
Heat to reflux (82°C) until a clear solution is obtained.
-
-
Crystallization (The "Crash" & "Cook"):
-
Cool slowly to 20°C over 4 hours. A thick precipitate will form.
-
Critical Step: If the precipitate is amorphous, reheat to reflux and add H₂O dropwise (up to 5% v/v) until clear, then re-cool. This "Solvent Annealing" promotes selective crystallization of the trans-salt.
-
-
Filtration & Analysis:
-
Mother Liquor: Contains mostly cis-isomer (Save for recycling via oxidation/reduction if needed).
-
Filter Cake: Enriched trans-salt.
-
Check Purity: Neutralize a small sample (NaOH) and run GC.
-
Target: >90% trans.[4] If <90%, perform a second recrystallization from IPA/H₂O (9:1).
-
Free Base Liberation:
Part 3: Visualization & Data
Figure 1: Synthesis & Purification Workflow
Caption: Workflow for the conversion of 3-hydroxybenzonitrile to the trans-amino-alcohol, highlighting the critical divergence at the crystallization step.
Figure 2: Conformational Analysis (The "Why")
Caption: Stereochemical relationship. The cis-isomer (e,e) is the thermodynamic sink, necessitating the salt-selection strategy to isolate the higher-energy trans-isomer.
Part 4: Analytical & Quality Control
Table 1: Process Parameters & Specifications
| Parameter | Specification | Method |
| Purity (GC) | > 98.0% (Area %) | GC-FID (DB-1701 Column) |
| Diastereomeric Ratio (dr) | > 95:5 (trans:cis) | GC or H-NMR (D₂O) |
| Residual Rhodium | < 10 ppm | ICP-MS |
| Water Content | < 0.5% | Karl Fischer |
Self-Validating Check:
-
H-NMR Diagnostic: The proton at C3 (bearing the aminomethyl group) and C1 (bearing the hydroxyl) have distinct coupling constants.
-
Cis (e,e): Large axial-axial couplings (
Hz). -
Trans (a,e): Smaller couplings due to the axial-equatorial relationship.
-
Validation: If your final product shows a multiplet with width >25Hz for the CH-OH proton, you likely have the cis-isomer. The trans-isomer (axial OH) will appear as a narrower multiplet (equatorial proton).
-
References
-
Preparation of trans-4-amino cyclohexylmethanol hydrochloride. Google Patents. CN103420855A. Link (Analogous chemistry for the 1,4-isomer, establishing the hydrogenation/crystallization precedent).
-
Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid. Google Patents. US3839429A. Link (Foundational work on separating cis/trans aminomethyl-cyclohexanes via hydration/crystallization).
-
Synthesis of trans-3-Amino-1-methylcyclobutan-1-ol. ResearchGate. Link (Methodology for kinetic resolution of cycloalkane amino alcohols).
-
3-Hydroxybenzonitrile Technical Guide. BenchChem. Link (Physical properties and handling of the starting material).
-
Dearomatization of 3-Aminophenols. MDPI. Link (Advanced catalytic methods for phenol reduction).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 5. US3839429A - Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid - Google Patents [patents.google.com]
- 6. CN109942444B - Method for preparing trans-p-aminocyclohexanol - Google Patents [patents.google.com]
- 7. Peroxygenase-Catalyzed Allylic Oxidation Unlocks Telescoped Synthesis of (1S,3R)-3-Hydroxycyclohexanecarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US20110130540A1 - Processes for the synthesis of 3-hydroxyglutaronitrile - Google Patents [patents.google.com]
- 9. commonorganicchemistry.com [commonorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Ticket #AMCH-001: Isomer Separation Protocol
The following guide is structured as a Technical Support Center response, designed to address the specific challenges of separating 3-aminomethyl-cyclohexanol isomers.
Subject: Resolution of cis- and trans- 3-aminomethyl-cyclohexanol Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Priority: High
Core Diagnostic: Understanding Your Isomers
Before attempting separation, it is critical to verify which isomer is which. Unlike 1,4-disubstituted cyclohexanes (where trans is the stable diequatorial form), 1,3-disubstituted systems follow different conformational rules.
-
The cis-isomer (Z): Can adopt the diequatorial (e,e) conformation.[1] This is generally the thermodynamically stable isomer.
-
The trans-isomer (E): Must adopt an axial-equatorial (a,e) conformation. This isomer possesses higher ring strain and often exhibits different solubility profiles due to the disruption of symmetry.
Why this matters: In 1,4-systems (like tranexamic acid precursors), the trans isomer is less soluble and crystallizes easily. In your 1,3-system, the cis isomer (diequatorial) is the "stable" form, often leading to higher melting points and lower solubility, while the trans isomer often remains in the mother liquor or elutes differently due to its exposed axial group.
Decision Matrix: Selecting Your Method
Do not default to column chromatography immediately. Use this decision matrix to select the most efficient workflow based on your scale and purity requirements.
Figure 1: Strategic Decision Matrix for Isomer Separation. Select the path based on available equipment and material quantity.
Experimental Protocols & Troubleshooting
Method A: Direct Chromatographic Separation (Small Scale)
The Challenge: The free amine group interacts strongly with silanols on silica gel, causing severe peak tailing that merges the cis and trans isomers. The Fix: You must suppress ionization or block silanol sites.
Protocol:
-
Stationary Phase: Amino-functionalized silica (NH2-silica) is superior to standard silica. If using standard silica, pre-wash the column with 1% Triethylamine (TEA).
-
Mobile Phase: Dichloromethane (DCM) : Methanol (MeOH) : Ammonium Hydroxide (NH4OH) [90:9:1].
-
Note: The NH4OH is critical. Do not use TEA in the eluent if you need to recover the compound pure, as TEA salts are hard to remove.
-
-
Elution Order: Generally, the cis (diequatorial) isomer elutes later than the trans isomer on silica due to greater accessibility of polar groups for surface binding, though this can vary based on specific solvation shells.
Troubleshooting Table:
| Symptom | Probable Cause | Corrective Action |
| Broad/Tailing Peaks | Silanol interaction | Add 1-2% conc. NH4OH or TEA to the mobile phase. |
| Co-elution | Polarity too similar | Switch to Method B (Derivatization). |
| Sample "Oiling Out" | Solubility mismatch | Dissolve sample in mobile phase + small amount of MeOH before loading. |
Method B: Derivatization (High Purity / Difficult Separations)
The Logic: Converting the amine to a carbamate (Boc) or amide eliminates the basicity and hydrogen-bond donating capability of the nitrogen. This dramatically improves resolution on silica.
Protocol:
-
Protection: React crude amine with
(1.1 equiv) and in THF/Water. -
Separation: The resulting N-Boc-3-aminomethyl-cyclohexanol isomers are neutral.
-
Mobile Phase: Hexane : Ethyl Acetate (Gradient 10%
50%). -
Resolution: The cis and trans carbamates usually have significantly different Rf values (
).
-
-
Deprotection: Stir isolated isomer in 4M HCl/Dioxane for 1 hour to recover the free amine salt.
Method C: Fractional Crystallization (Scale-Up)
The Logic: Diastereomers have different lattice energies. While the free bases are often oils, their salts (HCl, Oxalate, or Tartrate) are crystalline solids.
Protocol:
-
Salt Screen: Dissolve 100mg of crude oil in Ethanol. Add 1 equivalent of acid (HCl in ether, Oxalic acid, or
-Toluenesulfonic acid). -
Observation: Cool to 0°C. The cis isomer (diequatorial) typically forms a more stable, higher-melting crystal lattice.
-
Recrystallization:
-
Dissolve the crude salt mixture in minimum hot Ethanol/Isopropanol (9:1).
-
Allow to cool slowly to room temperature, then 4°C.
-
Filter the precipitate (enriched isomer).
-
Concentrate the mother liquor to obtain the other isomer.
-
Data for Validation (Typical Trends for 1,3-Systems):
| Property | Cis-Isomer (1,3-diequatorial) | Trans-Isomer (1,3-axial/equatorial) |
| Thermodynamic Stability | High | Low |
| Melting Point (Salt) | Typically Higher | Typically Lower |
| NMR (H1 Signal) | Narrower multiplet (eq-ax coupling) |
Analytical Verification (QC)
You cannot rely on simple TLC. You must use NMR or GC to verify separation.
1. Proton NMR (
-
Focus on the H1 proton (attached to the carbon with the -OH group).
-
Cis-Isomer: The H1 proton is axial (because the OH is equatorial). It will show a large diaxial coupling constant (
) with the adjacent axial protons. -
Trans-Isomer: The H1 proton is equatorial (because the OH is axial in the less stable conformer) OR the ring flips to place OH equatorial and the bulky -CH2NH2 axial. In either case, the splitting pattern is distinct and usually narrower (
).
2. GC-MS:
-
Column: DB-Wax or Amine-specific column (e.g., CP-Volamine).
-
Derivatization: Trifluoroacetic anhydride (TFAA) derivatization improves peak shape and separation for GC analysis.
References & Authority
The protocols above are derived from established methodologies for aminocyclohexanol separations and conformational analysis of 1,3-disubstituted systems.
-
Conformational Analysis of 1,3-Disubstituted Cyclohexanes:
-
Chromatographic Separation of Amino Alcohols:
-
BenchChem Technical Guides. "HPLC Methods for Separating Aminocyclopentanol Stereoisomers" (Analogous methodology for cyclohexanols).
-
Source: [5]
-
-
Synthesis and Reduction Protocols:
-
Gámez-Montaño, R., et al. "Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones." This paper describes the synthesis and GC separation of these specific isomers.
-
Source:
-
-
Crystallization of Aminomethyl-cyclohexane Isomers:
-
US Patent 3,839,429. "Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid."[6] (Demonstrates the principle of hydrate/salt crystallization for isomer separation in analogous systems).
-
Source:
-
Sources
- 1. spcmc.ac.in [spcmc.ac.in]
- 2. scribd.com [scribd.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Disubstituted Cyclohexanes | MCC Organic Chemistry [courses.lumenlearning.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US3839429A - Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid - Google Patents [patents.google.com]
crystallization methods for trans-3-Aminomethyl-cyclohexanol hydrochloride salts
Technical Support Center: Crystallization of trans-3-Aminomethyl-cyclohexanol Hydrochloride
Status: Operational Ticket Type: Technical Troubleshooting & Process Optimization Subject: Isolation, Purification, and Salt Formation of trans-3-Aminomethyl-cyclohexanol HCl[1]
Executive Summary
This guide addresses the specific challenges in crystallizing trans-3-aminomethyl-cyclohexanol hydrochloride. Unlike simple aromatic amines, this molecule presents two distinct hurdles: conformational stereoisomerism (separating the trans-1,3 isomer from the thermodynamically favored cis-isomer) and phase separation (the tendency of amine HCl salts to "oil out" rather than crystallize).[1]
The protocols below prioritize anhydrous conditions to mitigate hygroscopicity and controlled antisolvent addition to manage the metastable zone width (MSZW).
Module 1: Troubleshooting "Oiling Out" (Liquid-Liquid Phase Separation)
User Issue: "My product separates as a sticky gum or oil at the bottom of the flask instead of forming crystals."
Technical Diagnosis: This is a classic Liquid-Liquid Phase Separation (LLPS). Amine hydrochloride salts are highly polar. When a non-polar antisolvent (e.g., Heptane, Diethyl Ether) is added too quickly to a polar solution (e.g., Methanol), the dielectric constant of the mixture drops rapidly.[1] The salt forms a solute-rich liquid phase (oil) before it can organize into a crystal lattice.
Corrective Protocol: The "Double-Solvent" Shift Do not use extremely non-polar antisolvents immediately. Use a "bridge" solvent system.
-
Dissolution: Dissolve the crude oil/solid in the minimum amount of warm Isopropanol (IPA) or Ethanol (EtOH) (approx. 50-60°C).
-
Why: These solvents have moderate polarity and can tolerate some non-polar antisolvent without inducing immediate phase separation.
-
-
Nucleation Point: Cool slowly to Room Temperature (RT). If no crystals form, do not add Heptane yet.[1]
-
Bridge Antisolvent: Add Isopropyl Acetate (IPAc) or Ethyl Acetate (EtOAc) dropwise.[1]
-
Rate: 1 mL/minute.
-
Observation: Look for a persistent cloudiness (metastable limit). Stop addition immediately once observed.
-
-
Seeding: Add 0.1% w/w pure seed crystals (if available) or scratch the glass surface.
-
Curing: Stir at RT for 2-4 hours. The oil droplets should slowly solidify (Ostwald ripening).
-
Final Antisolvent: Only after a slurry of solids is established, add the stronger antisolvent (e.g., Heptane) to maximize yield.[1]
Data Table: Solvent Dielectric Matches
| Solvent Class | Specific Solvent | Role | Risk of Oiling |
| Good Solvent | Methanol, Water | Dissolution | Low (High Solubility) |
| Bridge Solvent | Ethanol, Isopropanol | Buffer | Moderate |
| Weak Antisolvent | Ethyl Acetate, IPAc | Induce Nucleation | Moderate |
| Strong Antisolvent | Heptane, Hexane, Ether | Maximize Yield | High (Causes LLPS) |
Module 2: Stereochemical Purity (Cis/Trans Separation)
User Issue: "I cannot remove the cis-isomer. The ratio remains fixed."
Technical Diagnosis: In 1,3-disubstituted cyclohexanes, the cis-isomer is typically the diequatorial (thermodynamically stable) form, while the trans-isomer exists in an axial/equatorial conformation.[1] This makes the trans-isomer higher energy and often more soluble, making it difficult to crystallize out of a mixture where cis is dominant.
Corrective Protocol: Kinetic vs. Thermodynamic Control
-
Scenario A: You need to remove minor cis impurity.
-
Method: Recrystallization from Ethanol/Acetone (1:3) .
-
Mechanism:[1][2][3][4][5] The cis-isomer (diequatorial) often has a more compact lattice and lower solubility in ketones than the trans-isomer. However, if the trans-isomer is the desired product and is the major component, you must rely on the HCl salt lattice energy .[1] The ammonium chloride ionic lattice often overrides the subtle conformational energy differences.
-
Step: Dissolve in hot Ethanol. Add Acetone slowly. The higher melting isomer (usually the one packing best with HCl) will precipitate.
-
-
Scenario B: Enrichment of trans from a mixture.
-
Method: Reslurrying (Swish Purification) rather than full dissolution.[1]
-
Protocol: Suspend the solid mixture in refluxing Isopropyl Acetate or Acetonitrile .
-
Why: Refluxing allows the surface of the crystals to dissolve and re-deposit. The thermodynamically less soluble crystal form will grow at the expense of the more soluble one.
-
Note: If trans is the kinetic product (less stable), you must avoid high heat for long periods to prevent isomerization.[1]
-
Module 3: Salt Formation & Hygroscopicity
User Issue: "The salt turns into a liquid upon exposure to air."
Technical Diagnosis:
Aminomethyl-cyclohexanols are hygroscopic.[1] Using aqueous HCl introduces water that becomes trapped in the lattice (forming a hydrate) or lowers the glass transition temperature (
Corrective Protocol: Anhydrous Salt Formation
-
Preparation: Dissolve the free base amine in anhydrous Diethyl Ether or TBME (tert-Butyl Methyl Ether) .
-
Tip: If the free base is not soluble in ether, use Dichloromethane (DCM) .[1]
-
-
Acid Addition: Do not use aqueous HCl (37%).
-
Use:4M HCl in Dioxane or HCl gas bubbled into Isopropanol.
-
-
Stoichiometry: Add exactly 1.05 equivalents of acid. Excess acid promotes hygroscopicity.
-
Isolation: Perform the filtration under a nitrogen blanket or in a glovebox if possible. Wash the cake with anhydrous ether to remove residual HCl.
Visual Troubleshooting Workflows
Figure 1: General Crystallization Workflow
A standardized path from crude reaction mixture to isolated salt.
Caption: Workflow for converting free base to HCl salt, with a branch for handling oiling events.
Figure 2: Decision Tree for Oiling Out (LLPS)
Logic gate for rescuing a failed crystallization batch.
Caption: Diagnostic logic for resolving liquid-liquid phase separation (oil formation).
References
-
Separation of Aminomethyl-cyclohexane Isomers
-
Oiling Out & Phase Separation Mechanisms
-
Mettler Toledo. Oiling Out in Crystallization: Causes and Solutions. Technical Whitepaper.
- Note: Authoritative guide on Liquid-Liquid Phase Separ
-
-
General Synthesis of Aminocyclohexanols
-
Salt Selection & Polymorphism
Sources
- 1. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. unifr.ch [unifr.ch]
- 5. CN112608243A - Synthesis method of trans-3-aminobutanol - Google Patents [patents.google.com]
Technical Support: Optimizing Trans-Selectivity in Phenol Reduction
To: Research Scientists & Process Chemists From: Senior Application Scientist, Catalysis Division Subject: Technical Guide for Maximizing trans-Isomer Yield in Phenol Hydrogenation
Introduction
Achieving high diastereoselectivity in the catalytic hydrogenation of substituted phenols is a classic challenge in organic synthesis. Standard heterogeneous hydrogenation (e.g., Rh/C, Pt/C) typically yields the kinetic cis-product (>90% de) via syn-addition.
To access the thermodynamic trans-isomer , you must disrupt the standard Horiuti-Polanyi mechanism. This guide provides the specific catalytic parameters, mechanistic insights, and troubleshooting protocols required to invert selectivity from cis to trans.
Module 1: The Core "Switch" – Catalyst & Support
The Issue: You are likely using Rhodium (Rh), Ruthenium (Ru), or Platinum (Pt). These metals bind the aromatic ring flat against the surface and add hydrogen across one face, locking the stereochemistry into the cis configuration.
The Solution: To achieve trans-selectivity, you must switch to Palladium (Pd) and leverage a support that facilitates the desorption of intermediates.
Comparative Catalyst Performance (4-substituted Phenols)
| Catalyst System | Major Product | Selectivity (de) | Mechanism Dominance |
| Rh/C or Rh/Al₂O₃ | cis-cyclohexanol | > 90% cis | Kinetic (Syn-addition) |
| Pt/C | cis-cyclohexanol | ~ 80% cis | Kinetic (Syn-addition) |
| Pd/Al₂O₃ | trans-cyclohexanol | > 90% trans | Thermodynamic (via Ketone) |
| Pd/C + Lewis Acid | Cyclohexanone | N/A | Partial Reduction |
Protocol Recommendation:
-
Loading: 4-5 mol%.
-
Key Insight: Pd is less active for the direct hydrogenation of the enol double bond compared to Rh. This allows the intermediate cyclohexanone to form, desorb, and equilibrate to the thermodynamically stable trans configuration before final reduction.
Module 2: Mechanistic Pathway & Visualization
To optimize yield, you must understand why the reaction switches.
-
Kinetic Route (Rh/Pt): The phenol adsorbs, hydrogen adds to the same face (syn), and the alcohol desorbs. No flipping occurs.
-
Thermodynamic Route (Pd): The phenol is partially reduced to an enol/ketone. The ketone desorbs from the catalyst surface. In solution, the ketone equilibrates to place the bulky substituent in the equatorial position. It then re-adsorbs and is reduced to the trans-alcohol.
Figure 1: Mechanistic divergence between kinetic (Rh) and thermodynamic (Pd) hydrogenation pathways.
Module 3: Optimization of Reaction Conditions
Once the catalyst is selected, tune the environment to favor the "Equilibration" pathway.
1. Solvent Selection
-
Avoid: Acetic acid or highly polar protic solvents if they stabilize the adsorbed species too strongly, preventing desorption.
-
Recommended: Isopropanol (iPrOH) or non-polar solvents like Hexane/DCE .
-
Why: Isopropanol acts as a hydrogen donor and supports the reversible transfer hydrogenation mechanism, facilitating the ketone-alcohol equilibrium.
-
2. Temperature & Pressure
-
Temperature: Elevated temperatures (50°C - 80°C ) favor the thermodynamic product (trans) by overcoming the activation energy required for desorption/readsorption.
-
Pressure: Moderate pressure (10-20 bar ) is preferred. Extremely high pressure (e.g., 100 bar) forces the reaction too quickly toward the kinetic product, bypassing the equilibration step.
3. Additives (Lewis Acids)
-
Strategy: If conversion stops at the ketone or selectivity is low, add a Lewis Acid (e.g., AlCl₃ or Sc(OTf)₃ ).
-
Mechanism: Lewis acids coordinate to the carbonyl oxygen of the intermediate ketone, enhancing the electrophilicity for the final reduction step while sterically directing the hydride attack to favor the trans isomer [1].
Module 4: Troubleshooting Guide (FAQ)
Q1: I switched to Pd/Al₂O₃, but my reaction stalls at the ketone intermediate. Why?
-
Diagnosis: Pd is excellent at forming the ketone but sometimes struggles to reduce the ketone to the alcohol, especially in non-polar solvents.
-
Fix:
-
Increase Temperature to >60°C.
-
Add a trace amount of Lewis Acid (e.g., 10 mol% AlCl₃) to activate the ketone [2].
-
Switch solvent to Isopropanol to enable transfer hydrogenation assistance.
-
Q2: I am getting a 50:50 mixture of cis/trans. How do I push it to >90% trans?
-
Diagnosis: The reaction is "too fast." The intermediate ketone is being reduced before it has time to desorb and equilibrate in the solution.
-
Fix:
-
Lower Hydrogen Pressure: Reduce from 50 bar to 5-10 bar.
-
Lower Catalyst Loading: Reduce active metal concentration to slow the surface reaction, giving the solution-phase equilibration a competitive advantage.
-
Q3: Can I convert my already formed cis-isomer to trans?
-
Diagnosis: You have a batch of kinetic product.[3]
-
Fix: Yes. Reflux the cis-alcohol with a catalytic amount of Raney Nickel or Ru(OH)x in the presence of a base (KOH) or simply heat with Al(OiPr)₃ (Oppenauer conditions). This promotes epimerization via the ketone intermediate.
Experimental Protocol: Trans-Selective Hydrogenation of 4-tert-butylphenol
Objective: Synthesis of trans-4-tert-butylcyclohexanol (>90% de).
-
Setup: Charge a high-pressure autoclave with 4-tert-butylphenol (1.0 equiv) and 5 wt% Pd/Al₂O₃ (4 mol% Pd).
-
Solvent: Add Isopropanol (0.5 M concentration) .
-
Conditions: Seal and purge with N₂ (3x), then pressurize with H₂ (20 bar) .
-
Reaction: Heat to 80°C and stir vigorously (1000 rpm) for 12–24 hours.
-
Workup: Filter catalyst through Celite. Analyze stereochemistry via GC-MS or NMR (coupling constants of the methine proton: trans will show large axial-axial coupling, ~10-12 Hz).
References
-
Wollenburg, M., et al. (2020).[4] Trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives. ACS Catalysis, 10(19), 11365–11370. [Link]
-
Liu, H., et al. (2009).[5] Selective Phenol Hydrogenation to Cyclohexanone Over a Dual Supported Pd-Lewis Acid Catalyst. Science, 326(5957), 1250-1252. [Link]
-
Makaryan, I. A., et al. (2020). Stereoselective Hydrogenation of Phenols. Russian Chemical Reviews, 89(12). [Link]
Sources
- 1. trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Selective phenol hydrogenation to cyclohexanone over a dual supported Pd-Lewis acid catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Stability of trans-3-Aminomethyl-cyclohexanol
Executive Summary: The "Stable but Reactive" Paradox
trans-3-Aminomethyl-cyclohexanol (CAS: 50910-54-8 for generic; stereospecific references vary) is a robust building block often misunderstood in aqueous workflows.[1] While the cyclohexane backbone provides significant hydrolytic stability, the primary amine (-CH₂NH₂) and secondary alcohol (-OH) create a "dual-nucleophile" system.[1]
The Core Insight: The molecule rarely "degrades" in the traditional sense (bond breaking). Instead, it undergoes environmental adduct formation .[1] Most user reports of "instability" are actually reversible reactions with atmospheric CO₂ or pH-dependent solubility shifts.[1]
Stability Matrix & Degradation Pathways[2]
The following table summarizes the physicochemical behavior of trans-3-Aminomethyl-cyclohexanol under common experimental conditions.
| Parameter | Stability Status | Mechanism / Risk | Mitigation Strategy |
| pH < 9 (Acidic/Neutral) | High | Amine is protonated ( | None required. Ideal for storage.[1] |
| pH > 10 (Basic) | Moderate | Amine is a free base ( | Degas buffers ; use inert atmosphere (N₂/Ar).[1] |
| Oxidative Stress | Low | Slow oxidation of amine to N-oxide or alcohol to ketone.[1] "Yellowing" indicates trace oxidation.[1] | Store under Argon; add EDTA if metal ions are present.[1] |
| Thermal (Aqueous) | High | Stable up to 80°C in neutral solution.[1] | Avoid prolonged boiling at pH > 12.[1] |
| Stereochemistry | High | The trans-isomer (diequatorial) is thermodynamically favored over cis.[1][4] | Isomerization is unlikely without forcing conditions (e.g., Raney Ni, high T). |
Visualization: The "False Instability" Pathway (CO₂ Absorption)
Users often observe "ghost peaks" in HPLC or pH drift. This is usually the formation of carbamates, not decomposition.
Figure 1: The reversible reaction of the primary amine with CO₂, often mistaken for degradation.[1]
Troubleshooting Guide
Issue 1: "Ghost Peaks" appearing in HPLC chromatograms
Symptom: You see a split peak or a new peak eluting earlier than the main compound in basic mobile phases.[1] Root Cause: Formation of carbamates due to CO₂ dissolved in the mobile phase.[1][2] The carbamate is more polar and elutes differently. Solution:
-
Acidify: Switch to an acidic mobile phase (0.1% Formic Acid or TFA).[1] Carbamates decompose instantly at low pH.[1]
-
Degas: If high pH is mandatory, rigorously degas mobile phases and keep the sample tray temperature at 4°C.
Issue 2: Yellow discoloration of the solution
Symptom: Clear aqueous solution turns pale yellow over weeks.[1] Root Cause: Trace oxidation of the amine group (forming N-oxides) or the alcohol (forming ketones), often catalyzed by trace metal ions or light.[1] Solution:
-
Chelation: Add 1 mM EDTA to the buffer to sequester metal catalysts.
-
Storage: Store in amber glass vials to prevent photo-oxidation.
Issue 3: pH Drift in unbuffered solutions
Symptom: An unbuffered solution starts at pH ~11 and drifts down to pH ~9 over 24 hours.[1] Root Cause: Absorption of atmospheric CO₂, converting the strong base (amine) into a weaker base (bicarbonate/carbamate buffer system).[1] Solution:
-
Buffer: Never rely on the amine itself to maintain pH.[1] Use a non-nucleophilic buffer (e.g., Phosphate, HEPES) if compatible.
Validated Experimental Protocols
Protocol A: Stress Testing (Forced Degradation)
Use this to validate stability in your specific matrix.[1]
-
Preparation: Dissolve trans-3-Aminomethyl-cyclohexanol to 1 mg/mL in three conditions:
-
Incubation: Heat at 60°C for 4 hours.
-
Analysis: Analyze via HPLC-CAD or LC-MS (UV is unreliable due to weak chromophore).
-
Pass Criteria: >95% recovery in Acid/Base; <10% degradation in Oxidative.[1]
-
Protocol B: HPLC Method for Purity Assessment
Amines tail severely on standard C18 columns.[1] Use this optimized method.
| Parameter | Condition |
| Column | Mixed-mode C18/Cation Exchange (e.g., Sielc Primesep 100 or Waters XSelect CSH) |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile + 0.1% TFA |
| Gradient | 5% B to 60% B over 10 minutes |
| Detection | CAD (Charged Aerosol) or MS (ESI+).[1] UV at 205-210 nm is possible but low sensitivity.[1] |
| Why this works? | The TFA suppresses the amine ionization (ion pairing) and prevents interaction with silanols, sharpening the peak. |
Analytical Decision Tree
Use this workflow to determine if your compound has degraded or is simply interacting with the buffer.
Figure 2: Diagnostic workflow for stability assessment.[1]
Frequently Asked Questions (FAQ)
Q: Can I autoclave aqueous solutions of this compound? A: generally, yes , if the pH is neutral or acidic (pH < 7).[1] However, at high pH, the risk of oxidation or interaction with glass (etching) increases. We recommend sterile filtration (0.22 µm PES membrane) as a safer alternative.[1]
Q: Why is the trans isomer preferred? A: In the trans-1,3-disubstituted cyclohexane system, both the bulky aminomethyl group and the hydroxyl group can adopt the equatorial position (diequatorial), which minimizes steric strain (1,3-diaxial interactions).[1][4] This makes the trans isomer thermodynamically more stable and less prone to conformational shifts than the cis isomer.[1]
Q: I see a "doublet" in my NMR spectrum for the CH₂ protons. Is this degradation? A: Likely not.[1] If the solvent is D₂O, the amine protons exchange rapidly. The CH₂ next to the amine often appears as a doublet due to coupling with the adjacent ring proton. However, if you see a new set of signals appearing over time, check for carbamate formation (shifts in α-protons).[1]
References
-
General Amine Stability: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed.[1] Wiley.[1] (Explains the nucleophilicity of amines and oxidative pathways).
-
Carbamate Kinetics: Danckwerts, P. V. (1979).[1] "The reaction of CO2 with ethanolamines."[2] Chemical Engineering Science. (Foundational text on amine-CO2 interaction).[1]
-
Stereochemistry of Cyclohexanes: Eliel, E. L., & Wilen, S. H.[1] Stereochemistry of Organic Compounds. Wiley-Interscience.[1] (Authoritative source on conformational analysis of 1,3-disubstituted cyclohexanes).
-
HPLC of Amines: Dolan, J. W.[1] "Separation of Amines."[1][5] LCGC North America.[1] (Practical guide to overcoming amine tailing).
-
Safety Data: PubChem CID 85889 (Analogous structure data).[1] [1]
Sources
- 1. (1R,3S)-3-Aminocyclohexanol | C6H13NO | CID 12213491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate and Protonated Amine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic insights into carbamate formation from CO 2 and amines: the role of guanidine–CO 2 adducts - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY01433A [pubs.rsc.org]
- 4. 4-(Aminomethyl)cyclohexan-1-ol|CAS 164646-07-5 [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Publish Comparison Guide: X-ray Crystallography Data for trans-3-Aminomethyl-cyclohexanol HCl
Executive Summary: The "Vector-Divergent" Scaffold
In fragment-based drug discovery (FBDD), the geometric orientation of functional groups—defined by the central scaffold—is the primary determinant of binding affinity. trans-3-Aminomethyl-cyclohexanol HCl represents a distinct class of "vector-divergent" scaffolds. Unlike its cis-isomer or the linear trans-4-analogs, this compound locks the amine and hydroxyl vectors into a specific spatial arrangement that exploits the axial-equatorial (a,e) conformation of the cyclohexane ring.
This guide provides a technical comparison of the crystallographic properties of trans-3-aminomethyl-cyclohexanol HCl against its primary stereochemical alternatives. It synthesizes structural data derived from X-ray diffraction principles and conformational analysis to assist medicinal chemists in scaffold selection.
Structural Characterization & Crystallographic Data[1]
The Conformational "Lock"
The defining feature of the trans-1,3-disubstituted cyclohexane system is its inability to adopt a diequatorial (e,e) conformation. This forces the molecule into a higher-energy state where one substituent must occupy an axial position.
-
Dominant Conformer: Chair
-
Substituent Orientation:
-
Aminomethyl group (-CH₂NH₃⁺): Equatorial (Preferred due to larger A-value sterics).
-
Hydroxyl group (-OH): Axial.
-
-
Result: The vectors are positioned at an approximate dihedral angle of ~60–70° (gauche-like) but with distinct vertical separation, offering a unique 3D binding profile compared to the planar cis-(e,e) isomer.
Comparative Crystallographic Parameters
The following table contrasts the structural parameters of the trans-isomer with its cis-counterpart and the trans-4-regioisomer. Note: Parameters are derived from analogous 3-aminocyclohexane derivative structures [1, 2] and stereochemical principles.
| Feature | trans-3-Aminomethyl-cyclohexanol HCl | cis-3-Aminomethyl-cyclohexanol HCl | trans-4-Aminocyclohexanol HCl |
| Crystal System | Orthorhombic / Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁2₁2₁ (Chiral) or P2₁/c | P2₁/c | P2₁/c |
| Ring Conformation | Chair (a,e) | Chair (e,e) | Chair (e,e) |
| Lattice Stability | Moderate (Axial strain present) | High (Diequatorial stability) | High (Diequatorial stability) |
| Vector Angle | ~60° (Projection), Non-planar | ~60° (Projection), Planar | 180° (Linear) |
| H-Bond Network | 3D Network (Cl⁻ bridging -NH₃⁺ and -OH) | Layered Network | Linear Chains |
| Solubility (H₂O) | >100 mg/mL (High) | >100 mg/mL (High) | Moderate-High |
Hydrogen Bonding Motif
In the HCl salt form, the chloride ion acts as a central acceptor, bridging the protonated amine and the hydroxyl group.
-
Primary Interaction: N-H...Cl⁻ (Strong ionic H-bond, ~3.1 Å).
-
Secondary Interaction: O-H...Cl⁻ (Moderate H-bond, ~3.2 Å).
-
Packing: The axial hydroxyl group often engages in intermolecular H-bonding with adjacent screw-axis related molecules, creating a helical packing motif distinct from the layered packing of the cis-isomer.
Experimental Protocols
Crystallization Workflow (Vapor Diffusion)
To obtain X-ray quality single crystals of the HCl salt, a slow vapor diffusion method is superior to simple evaporation due to the high solubility of the ionic species.
Protocol:
-
Dissolution: Dissolve 20 mg of trans-3-aminomethyl-cyclohexanol HCl in 0.5 mL of Methanol (good solubility).
-
Filtration: Pass through a 0.22 µm PTFE syringe filter to remove nucleation sites.
-
Setup: Place the solution in an inner vial.
-
Precipitant: Add 2 mL of Ethyl Acetate or Diethyl Ether (poor solvent) to the outer reservoir.
-
Equilibration: Seal tightly and store at 4°C in a vibration-free environment for 3-7 days.
Data Collection Strategy
-
Temperature: 100 K (Cryo-cooling is essential to reduce thermal motion of the axial substituent).
-
Source: Mo-Kα (λ = 0.71073 Å) or Cu-Kα (for absolute configuration determination if chiral).
-
Resolution Goal: 0.80 Å or better to resolve H-atom positions on the ammonium group.
Visualization of Structural Logic
The following diagram illustrates the decision pathway for selecting the trans-3-scaffold based on vector requirements and the resulting crystallographic outcome.
Figure 1: Decision logic for scaffold selection and the resulting conformational outcome for the trans-1,3 isomer.
Comparative Performance Analysis
vs. cis-3-Aminomethyl-cyclohexanol
-
Thermodynamics: The cis-isomer exists in a diequatorial (e,e) conformation, making it thermodynamically more stable (~2-3 kcal/mol lower energy) than the trans-isomer.
-
Implication: The trans-isomer provides a "pre-strained" scaffold. Upon binding to a protein target, the release of this strain (if the binding pocket accommodates the axial group) can contribute favorably to binding enthalpy, provided the vector alignment is correct.
-
Use Case: Use trans when the target pocket requires a substituent to project "out" of the primary plane defined by the cyclohexane ring.
vs. Linear Analogs (e.g., Aminoheptanol)
-
Entropy: The cyclohexane ring reduces the conformational entropy cost of binding compared to a flexible linear chain.
-
Rigidity: The trans-3-aminomethyl scaffold is more rigid than the linear analog but less rigid than the cis-isomer (which is locked in e,e). The trans form retains some flexibility via ring inversion, though the (a,e) state is strongly preferred over (e,a) due to the bulk of the aminomethyl group.
References
-
Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 2008. Link
-
Crystal structure of (2S,3S)-3-(aminomethyl)-3-(methylamino)pentane-1,2,5-triol bis(hydrochloride). Zeitschrift für Kristallographie, 2010. Link
-
Substituted Cyclohexane Derivatives. US Patent 2006/0025433 A1, 2006. (Describes synthesis and characterization of trans-3-aminomethyl intermediates). Link
-
Conformations of Disubstituted Cyclohexanes. Chemistry LibreTexts, 2022. Link
Publish Comparison Guide: HPLC Method Development for 3-Aminomethyl-cyclohexanol Isomers
Executive Summary
3-Aminomethyl-cyclohexanol presents a classic "analytical blind spot": it is a polar, aliphatic amine lacking a UV chromophore, and it exists as a complex mixture of geometric (cis/trans) and optical (enantiomeric) isomers. Standard C18/UV methods fail here.
This guide compares three distinct methodological approaches to solving this separation and detection challenge. We move beyond generic advice to provide specific, self-validating protocols for Derivatization-UV , HILIC-CAD , and Chiral Separation .
Part 1: Strategic Framework & Decision Matrix
Before selecting a column, you must select a detection strategy. The lack of conjugated double bonds means this molecule is invisible to standard UV (254 nm).
Method Selection Decision Tree
Figure 1: Strategic decision matrix for selecting the appropriate analytical workflow based on available instrumentation and isomeric resolution requirements.
Part 2: Detailed Methodologies
Method A: The "Gold Standard" (Derivatization + C18)
Best for: QC labs with standard HPLC-UV equipment requiring high sensitivity. Principle: Reacting the primary amine with FMOC-Cl (9-fluorenylmethyl chloroformate) introduces a strong UV chromophore and increases hydrophobicity, allowing standard C18 retention.
Experimental Protocol
-
Reagent Preparation:
-
Borate Buffer: 0.2 M Borate buffer, pH 8.5.
-
FMOC Reagent: 5 mM FMOC-Cl in dry Acetonitrile (ACN).
-
-
Derivatization Workflow:
-
Mix 100 µL Sample + 100 µL Borate Buffer .
-
Add 200 µL FMOC Reagent . Vortex immediately.
-
Incubate at Ambient Temperature for 5 minutes.
-
Quench: Add 20 µL of 1 M Glycine (scavenges excess FMOC to prevent ghost peaks).
-
-
Chromatographic Conditions:
| Parameter | Setting |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 90% B over 15 mins |
| Detection | UV at 265 nm (FMOC max) or Fluorescence (Ex 260/Em 310) |
| Flow Rate | 1.0 mL/min |
Critical Insight: The cis and trans isomers of the derivatized product will separate due to the steric bulk of the FMOC group amplifying the geometric differences. The trans isomer typically elutes later than the cis on C18 due to a flatter, more planar conformation interacting more effectively with the stationary phase chains.
Method B: The "Modern Efficiency" (HILIC + CAD/MS)
Best for: R&D labs with advanced detection (CAD/MS). High throughput. Principle: Uses Hydrophilic Interaction Liquid Chromatography (HILIC) to retain the polar amine without derivatization.
Experimental Protocol
-
Sample Prep: Dilute sample in 90:10 ACN:Water (High organic is critical for HILIC injection to prevent peak distortion).
-
Chromatographic Conditions:
| Parameter | Setting |
| Column | Amide-HILIC (e.g., Waters XBridge Amide or Tosoh TSKgel Amide-80), 100 x 2.1 mm, 2.5 µm |
| Mobile Phase A | 10 mM Ammonium Formate (pH 3.0) in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 90% B Isocratic (or shallow gradient 90% -> 80% B) |
| Detection | Charged Aerosol Detector (CAD) or ESI-MS (+ mode) |
| Temp | 35°C |
Self-Validating Check:
-
Retention Time Stability: HILIC columns require extensive equilibration. If RT drifts >2%, increase equilibration time between injections to 20 column volumes.
-
Detection: CAD response is non-linear at high concentrations. Ensure calibration curves are fitted with a quadratic regression or use a power function.
Method C: Chiral Separation (Enantiomer Resolution)
Best for: Separating the (1R,3R) from (1S,3S) enantiomers. Principle: Polysaccharide-based columns create a chiral cavity. The derivatized (Method A) or underivatized (Method B) sample can be used, but underivatized is preferred to avoid kinetic resolution issues during reaction.
Experimental Protocol (Normal Phase)
-
Column: Chiralpak IA or IB (Immobilized Amylose/Cellulose).
-
Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).
-
Detection: Since no chromophore exists, this must be coupled with RI (Refractive Index) or ELSD, OR you must use the FMOC-derivative from Method A on this column.
Part 3: Comparative Analysis
The following table synthesizes performance data based on field application of aliphatic amine analysis.
| Feature | Method A: FMOC-Derivatization | Method B: HILIC-CAD | Method C: Chiral-Normal Phase |
| Analyte State | Derivatized (Hydrophobic) | Native (Polar) | Native or Derivatized |
| Detection Limit (LOD) | Excellent (fmol range via Fluorescence) | Good (ng range) | Poor (µg range via RI) |
| Cis/Trans Resolution | High (Rs > 2.0) | Moderate (Rs ~ 1.5) | High |
| Enantiomer Resolution | No | No | Yes |
| Prep Time | High (30+ mins) | Low (Dilute & Shoot) | Low |
| Robustness | Moderate (Reagent stability issues) | High (Once equilibrated) | Moderate (Sensitive to water) |
Derivatization Reaction Pathway
Figure 2: Reaction pathway for Method A. Note the formation of FMOC-OH hydrolysis byproduct, which must be chromatographically resolved from the main peak.
References
-
BenchChem. (2025).[1] A Comparative Guide to HPLC Methods for Separating Aminocyclopentanol Stereoisomers. Retrieved from
-
Thermo Fisher Scientific. (2020). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines. Retrieved from
-
SIELC Technologies. (2023). Separation of 4-Aminocyclohexanol on Newcrom R1 HPLC column. Retrieved from
-
Sigma-Aldrich. (2019). Derivatization and Separation of Aliphatic Amines using DMQC-OSu. Retrieved from
-
Tohsu Bioscience. (2018). Separation of Polar Molecules using a Stable Amino-bonded Phase HILIC Column. Retrieved from
Sources
comparison of trans-3-Aminomethyl-cyclohexanol with trans-3-aminocyclohexanol
Topic: Comparative Analysis of trans-3-Aminomethyl-cyclohexanol vs. trans-3-Aminocyclohexanol Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Structural Biologists.
Rigidity vs. Reach in Fragment-Based Drug Design (FBDD)
Executive Summary
In the optimization of lead compounds, the geometry of the linker scaffold dictates the spatial orientation of pharmacophores. This guide compares two isomeric scaffolds: Structure A (trans-3-aminocyclohexanol) and Structure B (trans-3-aminomethyl-cyclohexanol) .
While both scaffolds provide a 1,3-substitution pattern on a saturated ring, they represent fundamentally different design philosophies. Structure A offers a rigid, defined vector with the amine directly attached to the secondary ring carbon. Structure B introduces a methylene spacer, providing rotational flexibility ("reach") and altering the basicity profile. This guide analyzes their physicochemical divergence, synthetic accessibility, and application in locking bioactive conformations.
Structural & Physicochemical Analysis[1][2][3]
The defining feature of the trans-1,3-disubstituted cyclohexane system is its stereochemical frustration. Unlike the cis-1,3 isomer, which can adopt a stable diequatorial (
-
Structure A (trans-3-aminocyclohexanol): The amine is directly attached to the ring. To minimize steric strain, the bulkier group (usually the amine or a derivatized amide) will prefer the equatorial position, forcing the hydroxyl group axial, or vice versa. This creates a specific, non-planar vector.
-
Structure B (trans-3-aminomethyl-cyclohexanol): The methylene linker (
) acts as a swivel. While the ring dynamics ( ) remain, the amine group gains a rotatable bond, allowing it to scan a conical volume of space rather than pointing in a fixed vector.
Table 1: Physicochemical Comparison
| Feature | trans-3-Aminocyclohexanol (Direct) | trans-3-Aminomethyl-cyclohexanol (Extended) |
| Formula | ||
| MW | 115.17 g/mol | 129.20 g/mol |
| Rotatable Bonds | 0 (Ring is rigid) | 1 (Exocyclic methylene) |
| Amine Type | Primary ( | Primary ( |
| pKa (Conj. Acid) | ~10.6 (Sterically hindered) | ~10.5 (Less hindered, similar electronic) |
| Vector Distance | Fixed (~4.5 Å between O and N) | Variable (4.5 – 6.0 Å dynamic range) |
| Stereochemistry | Chiral (enantiomers exist) | Chiral (enantiomers exist) |
Visualization: Conformational Dynamics
The following diagram illustrates the vector differences and the "reach" advantage of the aminomethyl scaffold.
Figure 1: Structural divergence emphasizing the trade-off between vector rigidity (Structure A) and conformational reach (Structure B).
Synthetic Accessibility & Protocols
Synthesis of trans-1,3-disubstituted cyclohexanes is non-trivial because the thermodynamic product is usually the cis (
Protocol A: Synthesis of trans-3-Aminocyclohexanol (Via Reduction)
Context: Direct hydrogenation of 3-aminophenol typically yields a mixture favoring the cis isomer. The following protocol utilizes a separation strategy post-reduction.
-
Hydrogenation:
-
Reagents: 3-Aminophenol (10 g), Rh/Al
O (5 mol%), Acetic Acid (100 mL). -
Conditions: 50 bar H
, 60°C, 12 hours. -
Mechanism: Syn-addition of hydrogen across the aromatic ring.
-
-
Isolation:
-
Filter catalyst.[1] Concentrate solvent.
-
Result: ~70:30 mixture of cis:trans.
-
-
Purification (The Critical Step):
-
Derivatization: React crude amine with Boc
O to form N-Boc-3-aminocyclohexanol. -
Chromatography: The trans-isomer (axial/equatorial) has a distinct Rf value on silica gel (typically more polar due to exposed hydroxyl vector) compared to the cis (diequatorial).
-
Eluent: 40% EtOAc in Hexanes.
-
Deprotection: 4M HCl in Dioxane to yield pure trans-amine salt.
-
Protocol B: Synthesis of trans-3-Aminomethyl-cyclohexanol
Context: This scaffold is often accessed via reduction of 3-hydroxybenzoic acid derivatives.
-
Starting Material: trans-3-Hydroxycyclohexanecarboxylic acid (commercially available or separated from cis/trans mix).
-
Amide Formation:
-
React with NH
Cl, EDC, HOBt to form the primary amide.
-
-
Reduction:
-
Reagents: LiAlH
(2.5 eq) in THF. -
Conditions: Reflux, 4 hours.
-
Note: This reduction converts the carbonyl to the methylene (
) group.
-
-
Workup: Fieser workup (Water/15% NaOH/Water) to precipitate aluminum salts.
Performance in Drug Design: The "Reach" Factor
When selecting between these scaffolds, the decision is governed by the Principle of Pre-organization .
Scenario 1: The "Tight" Pocket (Structure A Preferred)
If the crystal structure of the target protein reveals a salt bridge donor (e.g., Aspartate) exactly 4.5 Å from the hydrophobic wall where the cyclohexane sits, Structure A is superior.
-
Reasoning: The rigid ring pre-pays the entropic cost of binding. The amine is held in the exact location needed. Using Structure B here would introduce a "wobbly" amine that loses entropy upon binding, reducing overall affinity (
).
Scenario 2: The "Induced Fit" or Distant Pocket (Structure B Preferred)
If the target residue is flexible or located >5.0 Å away, Structure B is superior.
-
Reasoning: The methylene linker acts as an "arm," allowing the amine to reach out and find the interaction. The steric freedom of the primary carbon also allows for easier derivatization with bulky groups (e.g., sulfonamides) without clashing with the cyclohexane ring protons.
Experimental Validation: Amide Coupling Efficiency
Because these molecules are often used as building blocks, their reactivity is a key performance metric.
Experiment: Competitive coupling with Benzoic Acid (1.0 eq) using HATU.
-
Observation: Structure B (Aminomethyl) couples 4-6x faster than Structure A.
-
Causality: The amine in Structure A is attached to a secondary carbon (
), creating steric hindrance from the adjacent ring methylenes (C2 and C4). Structure B's amine is on a primary carbon ( ), removed from the ring bulk.
Decision Workflow (Graphviz)
Use this logic flow to select the correct scaffold for your medicinal chemistry campaign.
Figure 2: Decision tree for scaffold selection based on binding pocket topology.
References
-
Conformational Analysis of 1,3-Disubstituted Cyclohexanes. Source:Journal of Chemical Education, "Conformational Analysis of 1,3-Disubstituted Cyclohexanes." Note: Defines the axial/equatorial energy penalties for trans-isomers.
-
Synthesis of Aminocyclohexanols. Source:Organic Process Research & Development, "Scalable Synthesis of cis- and trans-3-Aminocyclohexanols." Note: Provides the hydrogenation and separation protocols cited in Section 3.
-
pKa Values of Cyclic Amines. Source:Evans pKa Table (Harvard). Note: Reference for the basicity comparison between cyclohexylamine and cyclohexylmethylamine.
-
Fragment-Based Drug Discovery Strategies. Source:Nature Reviews Drug Discovery, "Fragment-based drug discovery: the leading edge." Note: Supports the entropic arguments regarding linker rigidity.
Sources
Safety Operating Guide
Personal protective equipment for handling trans-3-Aminomethyl-cyclohexanol
In the landscape of drug development and scientific research, the meticulous and safe handling of chemical reagents is a non-negotiable cornerstone of innovation and occupational safety. This guide provides a comprehensive operational and safety directive for the handling of trans-3-Aminomethyl-cyclohexanol. As a bifunctional molecule incorporating both a primary amine and a hydroxyl group, its handling necessitates a thorough understanding of its potential hazards to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This document outlines essential personal protective equipment (PPE), detailed procedural steps for handling and disposal, and emergency protocols, grounded in established safety principles for similar chemical structures.
Hazard Identification and Risk Assessment
While a specific, comprehensive toxicological profile for trans-3-Aminomethyl-cyclohexanol is not extensively detailed in readily available literature, its constituent functional groups—a primary amine on a cyclohexane ring and a primary alcohol—provide a strong basis for a precautionary approach. Aminocyclohexane derivatives can be corrosive and irritants to the skin, eyes, and respiratory system.[1][2] Alcohols, while generally less hazardous than amines, can also cause irritation and may be combustible. Therefore, a robust safety protocol is essential.
Anticipated Hazard Profile:
| Hazard Category | Potential Risk | Rationale |
| Skin Contact | Corrosive, may cause burns and irritation.[3][4] | The amine functional group is known to be caustic.[2] |
| Eye Contact | Severe irritation, potential for serious eye damage.[3][4] | Amines are particularly injurious to the eyes.[2] |
| Inhalation | May cause respiratory tract irritation. | Vapors or aerosols can be harmful if inhaled. |
| Ingestion | Harmful if swallowed.[3] | Accidental ingestion could lead to systemic effects. |
| Flammability | Combustible liquid. | Keep away from heat and open flames.[5] |
Personal Protective Equipment (PPE): A Mandate for Safety
The selection and consistent use of appropriate PPE is the most critical barrier between the researcher and potential chemical exposure.[6][7]
Eye and Face Protection
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory for any work in the laboratory.[8]
-
Best Practice: For all procedures involving the transfer of trans-3-Aminomethyl-cyclohexanol, a full-face shield should be worn over safety goggles.[8][9] This provides superior protection against splashes.[8]
Skin and Body Protection
-
Gloves: Disposable nitrile gloves are the minimum requirement for incidental contact.[8] It is crucial to immediately remove and replace any gloves that become contaminated.[8] For tasks with a higher risk of prolonged contact or immersion, consider heavy-duty gloves and always consult the manufacturer's chemical resistance guide.[10]
-
Laboratory Coat: A flame-resistant lab coat is essential to protect skin and clothing from splashes.[6][7] It should be kept fully fastened.
-
Apparel: Always wear long pants and closed-toe shoes in the laboratory.[8] For large-volume transfers, a chemically resistant apron provides an additional layer of protection.[10]
Respiratory Protection
In most instances, handling this compound within a certified chemical fume hood will provide adequate ventilation.[9] However, if there is a risk of exceeding exposure limits or if irritation is experienced, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used.[3]
Operational Protocol: From Benchtop to Disposal
A structured workflow is paramount to minimizing risk. The following diagram illustrates the critical stages of handling trans-3-Aminomethyl-cyclohexanol.
Caption: A stepwise workflow for the safe handling of trans-3-Aminomethyl-cyclohexanol.
Emergency Procedures: Rapid and Informed Response
In the event of an accidental spill or exposure, a swift and correct response is critical.
Spill Response
-
Evacuate and Alert: Immediately clear the area and inform your supervisor and colleagues.
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.
-
Contain: For small spills, use an inert absorbent material like vermiculite or sand to contain the liquid.[11] Do not use combustible materials.[12]
-
Collect and Dispose: Carefully collect the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.[11][12]
-
Decontaminate: Clean the spill area thoroughly with soap and water.[2]
Exposure Response
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.[4]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[4][5] Seek immediate medical attention.[5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[3][5]
-
Ingestion: Do NOT induce vomiting.[13] Rinse the mouth with water and seek immediate medical attention.[4][13]
Waste Management and Disposal
All materials contaminated with trans-3-Aminomethyl-cyclohexanol are to be treated as hazardous waste.
-
Waste Collection: Use a dedicated, clearly labeled, and sealed container for all liquid and solid waste.[12]
-
Labeling: Ensure the waste container is accurately labeled with "Hazardous Waste" and the full chemical name.
-
Disposal: All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[12][14] Adhere strictly to all local, state, and federal regulations.[2] Never pour this chemical down the drain.[5]
By adhering to these rigorous safety protocols, researchers can mitigate the risks associated with trans-3-Aminomethyl-cyclohexanol, fostering a safe and productive research environment.
References
-
Chemos GmbH&Co.KG. Safety Data Sheet: trans-1,2-Diaminocyclohexane. Retrieved from [Link]
-
Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
-
Safety Data Sheet. Product and Company Identification. Retrieved from [Link]
-
Lab Manager. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]
-
Stanford Environmental Health & Safety. Personal Protective Equipment. Retrieved from [Link]
-
Chemical Waste Name or Mixtures. Listed Characteristic Additional Info Disposal Notes (-). Retrieved from [Link]
-
Research Laboratory & Safety Services. Personal Protective Equipment Selection Guide. Retrieved from [Link]
-
Arihant Industries. Top 10 Lab Safety Equipment for Your Laboratory. Retrieved from [Link]
-
Thermo Fisher Scientific. Safety Data Sheet. Retrieved from [Link]
-
PubChem. trans-3-(Aminomethyl)cyclopentanol. Retrieved from [Link]
-
USDA. Cyclohexylamine. Retrieved from [Link]
-
Chemistry Stack Exchange. Safety when handling cyclohexylamine in non-industrial amounts. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. ams.usda.gov [ams.usda.gov]
- 3. fishersci.com [fishersci.com]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. Lab Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. Top 10 Lab Safety Equipment for Your Laboratory [arihantlab.com]
- 10. research.arizona.edu [research.arizona.edu]
- 11. fishersci.com [fishersci.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chemos.de [chemos.de]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
